Nafamostat formate salt-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H21N5O6 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)(213C)cyclohexa-1,3,5-triene-1-carboxylate;formic acid |
InChI |
InChI=1S/C19H17N5O2.2CH2O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*2-1-3/h1-10H,(H3,20,21)(H4,22,23,24);2*1H,(H,2,3)/i3+1;; |
Clé InChI |
XIJXHPJCZPLCIK-VFMYRSSBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nafamostat Formate Salt-13C6: Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat (B1217035), a synthetic serine protease inhibitor, has garnered significant attention for its multifaceted therapeutic potential, including its roles as an anticoagulant, an anti-inflammatory agent, and a potential antiviral therapeutic.[1] Its broad-spectrum inhibitory activity against key enzymes in the coagulation cascade, inflammatory pathways, and viral entry mechanisms makes it a compound of high interest.[2] This technical guide focuses on Nafamostat formate (B1220265) salt-13C6, the stable isotope-labeled counterpart of Nafamostat, which serves as a critical internal standard for robust quantitative analysis in pharmacokinetic and other bioanalytical studies.[3][4] This document provides a comprehensive overview of its application, supported by detailed experimental protocols, quantitative data, and visual representations of its mechanism of action.
Chemical and Physical Properties
Nafamostat formate salt-13C6 is the 13C-labeled version of Nafamostat. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based assays without altering its chemical behavior.[3][4]
| Property | Value | Reference |
| Molecular Formula | ¹³C₆C₁₃H₁₇N₅O₂ · HCOOH | [4] |
| Purity | Typically ≥98% | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO and water | [5] |
| Storage | Store at -20°C or -80°C for long-term stability | MedChemExpress |
Mechanism of Action
Nafamostat exerts its therapeutic effects by inhibiting a wide range of serine proteases. Its mechanism is primarily characterized by the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue of the target protease, effectively blocking its activity.[1][6]
Inhibition of Viral Entry (TMPRSS2)
A significant area of recent research has focused on Nafamostat's ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2).[6] TMPRSS2 is a host cell protease essential for the priming of the spike (S) protein of certain viruses, including SARS-CoV-2, which is a critical step for viral entry into host cells.[6][7] By inhibiting TMPRSS2, Nafamostat effectively blocks this priming event and subsequent membrane fusion.[7][8]
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Nafamostat-13C6 Stable Isotope Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, synthesis, and application of Nafamostat-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the serine protease inhibitor Nafamostat (B1217035) in complex biological matrices. This document details the underlying concepts of stable isotope labeling, presents quantitative data in structured tables, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Core Principles of Nafamostat-13C6 Stable Isotope Labeling
Stable isotope labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry-based quantification, that involves the incorporation of a "heavy" non-radioactive isotope into a molecule of interest. Nafamostat-13C6 is the 13C-labeled analogue of Nafamostat, where six carbon atoms (¹²C) in one of the aromatic rings have been replaced with the heavier carbon isotope, ¹³C.[1] This substitution is the foundation of its utility as an internal standard.
The primary principle is that Nafamostat-13C6 is chemically identical to the unlabeled (or "light") Nafamostat. This chemical equivalence ensures that it behaves identically during sample preparation, extraction, and chromatographic separation.[1] However, due to the mass difference of six daltons, it is easily distinguishable from the native analyte by a mass spectrometer. By adding a known amount of Nafamostat-13C6 to a sample at the beginning of the analytical workflow, it can be used to accurately account for any analyte loss during sample processing and for variations in instrument response, thereby enabling highly precise and accurate quantification.
The choice of a +6 mass shift provides a clear separation from the natural isotopic distribution of unlabeled Nafamostat, minimizing potential for spectral overlap and ensuring accurate measurement.
Quantitative Data Summary
The following tables summarize key quantitative data related to Nafamostat-13C6 and its use in bioanalytical methods.
Table 1: Specifications of Nafamostat-13C6 Internal Standard
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₃¹³C₆H₁₇N₅O₂ | [1] |
| Isotopic Purity | 98.11% | [1] |
| Isotopic Enrichment | >99 atom % ¹³C | Inferred from commercial standards |
| Mass Shift | +6 Da | [2] |
Table 2: Mass Spectrometry Parameters for Nafamostat and Nafamostat-13C6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |
| Nafamostat | 174.4 ([M+2H]²⁺) | 165.8 | Positive ESI | [2] |
| Nafamostat-13C6 | 177.4 ([M+2H]²⁺) | 168.9 | Positive ESI | [2] |
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria (FDA Guidance) | Reported Value (Example Study) | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.99 | [3] |
| Accuracy | Within ±15% (±20% at LLOQ) | Within ±15% | [3] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% | [3] |
| Lower Limit of Quantification (LLOQ) | - | 0.5 ng/mL in rat plasma | [4][5] |
| Extraction Recovery | Consistent and reproducible | 82.6% - 89.3% | [4] |
Table 4: Pharmacokinetic Parameters of Nafamostat
| Parameter | Value | Species | Dosing | Reference(s) |
| Elimination Half-life (t½) | ~8 minutes | Human | IV | [6] |
| Elimination Half-life (t½) | 1.39 hours | Rat | IV (2 mg/kg) | [4][5] |
| Oral Bioavailability | 0.95% - 1.59% | Rat | Oral (20 mg/kg) | [4][5] |
| Cmax (20 mg IV infusion) | ~100 ng/mL | Human | IV | [7] |
| AUC₀-t (2 mg/kg IV) | 136.7 ± 25.1 ng·h/mL | Rat | IV | [4] |
Experimental Protocols
Representative Synthesis of Nafamostat-13C6
Note: A specific, publicly available, step-by-step synthesis protocol for Nafamostat-13C6 is not available, as this is often proprietary information. The following is a representative synthetic route based on established organic chemistry principles for isotopic labeling of aromatic compounds and the known synthesis of Nafamostat precursors.
The synthesis can be conceptually divided into the preparation of two key intermediates: ¹³C₆-labeled 4-guanidinobenzoic acid and 6-amidino-2-naphthol (B1198881), followed by their esterification.
Part 1: Synthesis of ¹³C₆-4-Guanidinobenzoic Acid
-
Starting Material: Commercially available [U-¹³C₆]aniline or [U-¹³C₆]phenol would be a suitable starting point.[8]
-
Introduction of Carboxylic Acid and Amino Groups: A multi-step process involving reactions such as Sandmeyer reaction to introduce a nitrile group followed by hydrolysis to a carboxylic acid, and nitration followed by reduction to introduce an amino group, would lead to a ¹³C₆-labeled aminobenzoic acid derivative.
-
Guanidinylation: The amino group is then converted to a guanidino group using a suitable guanidinylating agent (e.g., S-methylisothiourea sulfate (B86663) or cyanamide) under basic conditions to yield ¹³C₆-4-guanidinobenzoic acid.
Part 2: Synthesis of 6-Amidino-2-naphthol
-
Starting Material: The synthesis can start from 6-hydroxy-2-naphthaldehyde.
-
Oximation and Dehydration: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to yield 6-cyano-2-naphthol (B14798).
-
Pinner Reaction and Ammonolysis: The nitrile group of 6-cyano-2-naphthol is converted to an amidine via a Pinner reaction (reaction with an alcohol in the presence of HCl) followed by ammonolysis to produce 6-amidino-2-naphthol.
Part 3: Esterification
-
Coupling Reaction: ¹³C₆-4-Guanidinobenzoic acid is coupled with 6-amidino-2-naphthol using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an appropriate solvent to form the ester linkage.
-
Purification: The final product, Nafamostat-13C6, is purified using techniques such as column chromatography and/or recrystallization.
-
Characterization: The structure and isotopic enrichment are confirmed by NMR spectroscopy and high-resolution mass spectrometry.
Protocol for Quantification of Nafamostat in Plasma using Nafamostat-13C6
This protocol is adapted from the methodology described by Lee et al. (2022).[4]
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Nafamostat mesylate in methanol (B129727).
-
Prepare a stock solution of Nafamostat-13C6 formate (B1220265) in methanol.
-
Serially dilute the Nafamostat stock solution with methanol to prepare working solutions for the calibration curve (e.g., 0.5 to 200 ng/mL).
-
Prepare a working solution of the internal standard (Nafamostat-13C6) at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, add a known volume of the Nafamostat-13C6 working solution.
-
Perform protein precipitation by adding a suitable solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the transition m/z 174.4 → 165.8 for Nafamostat.
-
Monitor the transition m/z 177.4 → 168.9 for Nafamostat-13C6.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Nafamostat and Nafamostat-13C6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Nafamostat in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: LC-MS/MS workflow for Nafamostat quantification.
Caption: Nafamostat's inhibitory action on the coagulation cascade.
Caption: Nafamostat blocks viral entry by inhibiting TMPRSS2.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.5. Assay Validation [bio-protocol.org]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. mdpi.com [mdpi.com]
- 5. CAU Scholar's Space: Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [scholarworks.bwise.kr]
- 6. benchchem.com [benchchem.com]
- 7. Physiologically-based pharmacokinetic modeling of nafamostat to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of Nafamostat-13C6 as a Serine Protease Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the mechanism of action of Nafamostat (B1217035) as a broad-spectrum serine protease inhibitor. It details the covalent binding mechanism, inhibitory kinetics, and impact on various physiological and pathological pathways. The specific applications of its stable isotope-labeled counterpart, Nafamostat-13C6, are also discussed. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Nafamostat is a synthetic, broad-spectrum serine protease inhibitor used clinically as an anticoagulant, particularly during hemodialysis, and for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2][3][4] Its ability to inhibit a wide array of serine proteases, which are key mediators in numerous biological processes, has led to investigations into its anti-inflammatory, anti-cancer, and antiviral properties.[5][6][7] Recent research has highlighted its potent inhibitory activity against Transmembrane Serine Protease 2 (TMPRSS2), a host cell protease essential for the entry of viruses like SARS-CoV-2.[8][9][10]
Nafamostat-13C6 is the stable isotope-labeled version of Nafamostat, containing six Carbon-13 atoms.[11] While its chemical structure and mechanism of action are identical to the unlabeled compound, Nafamostat-13C6 serves as a critical tool in research, primarily as an internal standard for highly accurate and sensitive quantification in pharmacokinetic (PK) and pharmacodynamic (PD) studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12][13]
Core Mechanism of Action: Covalent Inhibition
Nafamostat functions as a "slow, tight-binding substrate" for serine proteases.[4][14] The inhibitory mechanism involves the formation of a stable, long-lived covalent bond with the active site of the enzyme, effectively trapping it and preventing the processing of its natural substrates.[14][15]
The catalytic activity of serine proteases relies on a "catalytic triad" of amino acid residues in the active site, typically consisting of Serine (Ser), Histidine (His), and Aspartate (Asp). The process of Nafamostat inhibition can be broken down as follows:
-
Binding: Nafamostat, due to its structure mimicking natural substrates, binds competitively to the active site of the serine protease.[14][15]
-
Nucleophilic Attack: The hydroxyl group of the active site Serine (Ser195 in proteases like trypsin and urokinase-type plasminogen activator [uPA]) performs a nucleophilic attack on the carbonyl carbon of Nafamostat's central ester bond.[15][16]
-
Hydrolysis and Acylation: This attack leads to the cleavage of Nafamostat into two hydrolysates: 4-guanidinobenzoic acid (GBA) and 6-amidino-2-naphthol (6A2N) .[15][16]
-
Stable Intermediate: The GBA moiety forms a stable acyl-enzyme intermediate by covalently bonding to the active site Serine. The 6A2N product is released.[15][16]
-
Inhibition: The deacylation step, which would release the GBA and regenerate the free enzyme, is extremely slow.[15] This trapping of the enzyme in a stable intermediate form results in potent inhibition of its proteolytic activity.[4][15]
Crystal structure studies of the uPA-nafamostat complex have confirmed that the GBA product remains covalently linked to Ser195, physically obstructing the active site.[16]
Inhibitory Spectrum and Potency
Nafamostat exhibits broad-spectrum activity, inhibiting a diverse range of serine proteases involved in various physiological systems.[1][2][6] Its potency varies depending on the target enzyme. The table below summarizes key quantitative data for Nafamostat's inhibitory activity.
| Target Protease | Parameter | Value | Organism/System | Reference |
| Trypsin | Ki | 15 nM | Digestive System | [6][17] |
| Ki | 11.5 µM | Bovine | [14][15] | |
| Ki* | 0.4 nM | Bovine | [14][15] | |
| Tryptase | Ki | 95.3 pM | Human Mast Cells | [6][17][18] |
| Thrombin | Ki | 0.84 µM | Coagulation Cascade | [17] |
| IC50 | ~1 µM | Coagulation | [19] | |
| Factor Xa (FXa) | IC50 | 0.1 µM | Coagulation Cascade | [5][19] |
| Factor XIIa (FXIIa) | - | Potent Inhibitor | Coagulation Cascade | [1] |
| Kallikrein | - | Potent Inhibitor | Kallikrein-Kinin System | [1][19] |
| Plasmin | - | Potent Inhibitor | Fibrinolytic System | [3][19] |
| HGFA | Ki | 25 nM | - | [19] |
| IC50 | 0.15 µM | Recombinant | [5] | |
| TMPRSS2 | IC50 | 5 nM | Viral Entry | [19] |
| EC50 | ~10-22.5 µM | Anti-viral (SARS-CoV-2) | [6][10] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on experimental conditions. Ki represents the overall inhibition constant for time-dependent inhibitors.*
Impact on Physiological and Pathological Pathways
By inhibiting multiple key proteases, Nafamostat modulates several critical biological systems.
Coagulation, Fibrinolytic, and Kallikrein-Kinin Systems
Nafamostat's primary clinical use as an anticoagulant stems from its potent inhibition of key enzymes in the coagulation cascade, including thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa).[1][2][3] It also inhibits plasmin in the fibrinolytic system and kallikrein in the contact/kinin system, contributing to its anti-inflammatory effects.[1][3] This broad activity makes it effective in managing conditions like DIC where these systems are dysregulated.[5]
Viral Entry Inhibition (e.g., SARS-CoV-2)
Many viruses, including influenza viruses and coronaviruses like SARS-CoV-2, require host serine proteases to cleave their surface proteins, a process essential for viral fusion with the host cell membrane.[8][10][20] SARS-CoV-2 entry into lung cells is critically dependent on the cleavage of its Spike (S) protein by TMPRSS2.[9][12] Nafamostat potently inhibits TMPRSS2, thereby blocking S protein priming and preventing viral entry.[8][10] This mechanism is the basis for its investigation as a potential therapeutic for COVID-19.[6][21]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 7. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nafamostat (mesylate) | CAS 82956-11-4 | Cayman Chemical | Biomol.com [biomol.com]
- 18. rpeptide.com [rpeptide.com]
- 19. benchchem.com [benchchem.com]
- 20. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of Nafamostat-13C6 in Biomedical Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat (B1217035) is a synthetic, broad-spectrum serine protease inhibitor with a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and antiviral effects.[1][2][3][4] It is clinically used in some countries for conditions such as acute pancreatitis and for preventing blood clot formation during extracorporeal circulation.[3][4] Recent research has highlighted its potent antiviral properties, particularly its ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease critical for the entry of viruses like SARS-CoV-2 and influenza.[1][5][6]
To advance the preclinical and clinical development of Nafamostat, it is imperative to have robust bioanalytical methods for its precise quantification in biological matrices. This is the primary role of Nafamostat-13C6 , a stable isotope-labeled (SIL) analogue of Nafamostat.[7] Nafamostat-13C6 contains six Carbon-13 isotopes, which increases its molecular weight without significantly altering its chemical and physical properties. This makes it an ideal internal standard for quantitative mass spectrometry-based assays, ensuring accuracy and reproducibility in pharmacokinetic and drug metabolism studies.[5][7][8] This guide provides a detailed overview of the applications of Nafamostat-13C6, focusing on its use in quantitative bioanalysis, and presents relevant experimental protocols and data.
Core Application: Quantitative Bioanalysis and Pharmacokinetics
The fundamental application of Nafamostat-13C6 is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][8][9] In quantitative bioanalysis, an IS is crucial for correcting for the loss of the analyte during sample preparation and for variations in instrument response, thereby improving the precision and accuracy of the measurement.
Nafamostat-13C6 is the gold standard for this purpose because it co-elutes with and exhibits nearly identical ionization efficiency to the unlabeled Nafamostat. However, it is differentiated by its higher mass, allowing for separate detection by the mass spectrometer.[8][10] This ensures that any variability affecting the analyte will also affect the internal standard to the same degree, allowing for reliable quantification.
Caption: Role of Nafamostat-13C6 in Quantitative Bioanalysis.
Key Research Area: Antiviral Drug Development
Nafamostat has emerged as a promising candidate for antiviral therapy due to its potent inhibition of TMPRSS2.[11][12] TMPRSS2 is a host cell surface protease that cleaves and activates the spike (S) protein of certain viruses, including SARS-CoV-2, which is an essential step for the fusion of the viral and host cell membranes.[13][14] By blocking TMPRSS2, Nafamostat effectively prevents the virus from entering host cells.[5][13]
The development of Nafamostat as an antiviral requires a thorough understanding of its pharmacokinetic profile to establish effective dosing regimens. Pharmacokinetic studies, which measure drug absorption, distribution, metabolism, and excretion (ADME), rely on the accurate quantification of Nafamostat in biological fluids. Therefore, Nafamostat-13C6 is an indispensable tool in the research and development of Nafamostat for antiviral applications.[5][9]
Caption: Mechanism of Nafamostat-Mediated Inhibition of SARS-CoV-2 Entry.
Quantitative Data Summary
The use of Nafamostat-13C6 has enabled the generation of precise quantitative data for the parent compound, Nafamostat.
Table 1: Mass Spectrometry Parameters for Nafamostat and Nafamostat-13C6 This table summarizes the multiple reaction monitoring (MRM) transitions used for the detection of Nafamostat and its labeled internal standard in LC-MS/MS analysis.[8][10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode |
| Nafamostat (Analyte) | 174.4 ([M+2H]²⁺) | 165.8 | Positive |
| Nafamostat-13C6 (IS) | 177.4 ([M+2H]²⁺) | 168.9 | Positive |
Table 2: Pharmacokinetic Parameters of Nafamostat in Rats (Intravenous and Oral Administration) The following data were obtained from a pharmacokinetic study in rats where Nafamostat-13C6 was used as the internal standard for plasma sample analysis.[5][8][9]
| Parameter | IV Injection (2 mg/kg) | Oral Administration (20 mg/kg) |
| t½ (h) | 1.39 ± 0.15 | - |
| Cmax (ng/mL) | - | 13.9 ± 5.3 |
| Tmax (h) | - | 1.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 1180 ± 117 | 11.2 ± 3.4 |
| Oral Bioavailability (F%) | - | 0.95% |
Data are presented as mean ± SD.
Table 3: In Vitro Inhibitory Potency of Nafamostat (Parent Compound) This table provides context on the biological activity of Nafamostat, the quantification of which is enabled by Nafamostat-13C6.
| Target | Parameter | Value | Cell Line / System |
| SARS-CoV-2 Infection | EC₅₀ | ~10 nM | Calu-3 cells |
| MERS-CoV Infection | EC₅₀ | ~28.9 nM | Calu-3 2B4 cells |
| TMPRSS2 Activity | IC₅₀ | 1.1 nM | Biochemical Assay |
| SARS-CoV-2 Infection | EC₅₀ | 11 nM | Calu-3 cells |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research.
Protocol: Pharmacokinetic Study of Nafamostat using LC-MS/MS
This protocol outlines the key steps for quantifying Nafamostat in rat plasma using Nafamostat-13C6 as an internal standard, adapted from published methods.[5][8]
Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
A. Materials and Reagents:
-
Nafamostat mesylate
-
Nafamostat-13C6 formate (B1220265) salt
-
HPLC-grade methanol (B129727) and water
-
Formic acid
-
Rat plasma (blank)
-
Solid-phase extraction (SPE) cartridges
B. Stock and Working Solution Preparation:
-
Prepare a stock solution of Nafamostat (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of Nafamostat-13C6 (e.g., 1 mg/mL) in methanol.
-
Serially dilute the Nafamostat stock solution with methanol to create standard working solutions for the calibration curve (e.g., 0.5 to 200 ng/mL).[8]
-
Prepare an IS working solution (e.g., 100 ng/mL) by diluting the Nafamostat-13C6 stock solution with methanol.[8]
C. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of rat plasma, add 10 µL of the IS working solution (Nafamostat-13C6).
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Nafamostat and Nafamostat-13C6 from the cartridge with an appropriate elution solvent (e.g., methanol with formic acid).
-
The eluate is then ready for injection into the LC-MS/MS system.
D. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions: Monitor the transitions specified in Table 1.
Protocol: Cell-Based SARS-CoV-2 Entry Inhibition Assay
This generalized protocol describes how to measure the ability of Nafamostat to block viral entry into host cells.
A. Materials:
-
Calu-3 cells (human lung epithelial cells expressing TMPRSS2).
-
Cell culture medium and supplements.
-
SARS-CoV-2 virus stock.
-
Nafamostat.
B. Procedure:
-
Seed Calu-3 cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of Nafamostat in cell culture medium.
-
Pre-treat the cells with the Nafamostat dilutions for 1 hour.[15]
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), such as 0.01.[15]
-
After a 1-hour incubation, wash the cells to remove the virus inoculum and add fresh medium containing the corresponding Nafamostat concentrations.[15]
-
Incubate for 24-48 hours.
-
Quantify viral replication. This can be done by measuring viral RNA in the supernatant via RT-qPCR or by determining the viral titer (plaque-forming units, PFU/mL) on susceptible cells (e.g., Vero E6 cells).[15]
-
Calculate the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.
Conclusion
Nafamostat-13C6 is an indispensable tool in modern biomedical research, serving as the gold-standard internal standard for the bioanalysis of Nafamostat. Its application is critical for obtaining high-quality pharmacokinetic and drug metabolism data. This information is fundamental to understanding the behavior of Nafamostat in vivo and is a prerequisite for its rational clinical development for a range of therapeutic indications, from anticoagulation to its promising new role as a potent antiviral agent against respiratory viruses. The methodologies and data presented in this guide underscore the pivotal role of Nafamostat-13C6 in advancing Nafamostat from the laboratory to potential clinical applications.
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nafamostat-Mediated Inhibition of SARS-CoV-2 Ribosomal Frameshifting Is Insufficient to Impair Viral Replication in Vero Cells. Comment on Munshi et al. Identifying Inhibitors of −1 Programmed Ribosomal Frameshifting in a Broad Spectrum of Coronaviruses. Viruses 2022, 14, 177 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nafamostat-13C6 in Quantitative Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Nafamostat-13C6 in the context of quantitative proteomics. While not a direct agent for metabolic labeling, its application as an internal standard in pharmacokinetic studies is crucial for drug development. This document will elucidate the principles of quantitative proteomics, the mechanism of Nafamostat (B1217035), the specific application of its isotopically labeled form, and how these distinct fields can be synergistically applied to advance therapeutic research.
Introduction to Quantitative Proteomics
Quantitative proteomics aims to measure the abundance of proteins in a sample, providing a snapshot of the cellular state.[1][2] This powerful analytical approach is instrumental in understanding biological processes and identifying potential biomarkers for disease.[3] Among the various techniques, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a robust method for accurate relative quantification of proteins between different cell populations.[4][5]
The SILAC Method
SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (naturally occurring) or "heavy" (stable isotope-labeled) essential amino acids.[5] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[4] Once labeling is complete, the cell populations can be subjected to different treatments, combined, and analyzed by mass spectrometry (MS).[4] The mass difference between the heavy and light peptides allows for the precise quantification of changes in protein abundance in response to a given stimulus.
The general workflow for a SILAC experiment is as follows:
Nafamostat: A Broad-Spectrum Serine Protease Inhibitor
Nafamostat is a synthetic serine protease inhibitor with a wide range of therapeutic applications, including as an anticoagulant, an anti-inflammatory agent, and a potential antiviral.[6] Its mechanism of action involves the inhibition of various serine proteases that play critical roles in physiological and pathological processes.[7]
Key serine proteases inhibited by Nafamostat include:
-
Thrombin and Factor Xa: Crucial enzymes in the blood coagulation cascade.[6]
-
Trypsin and Kallikrein: Involved in inflammatory processes, such as pancreatitis.
-
Transmembrane Protease, Serine 2 (TMPRSS2): A host cell protease essential for the entry of certain viruses, including coronaviruses.
The inhibitory action of Nafamostat on the coagulation cascade is depicted below:
The Role of Nafamostat-13C6 in Quantitative Analysis
Stable isotope-labeled compounds are indispensable tools in modern bioanalysis. Nafamostat-13C6, which contains six carbon-13 isotopes, is not used for metabolic labeling of the proteome but serves a critical role as an internal standard (IS) for the accurate quantification of Nafamostat in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:[9][10]
-
Similar Physicochemical Properties: Nafamostat-13C6 has nearly identical chemical and physical properties to Nafamostat, meaning it behaves similarly during sample extraction, chromatography, and ionization.
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.[9]
-
Co-elution: The labeled and unlabeled compounds co-elute during liquid chromatography, experiencing the same analytical conditions.
-
Mass-based Distinction: They are easily distinguished by the mass spectrometer due to their mass difference.[1]
Experimental Protocol: Quantification of Nafamostat using Nafamostat-13C6 as an Internal Standard
The following is a generalized protocol for the quantification of Nafamostat in plasma.
1. Sample Preparation:
- To a 100 µL plasma sample, add a known concentration of Nafamostat-13C6 (internal standard).
- Perform protein precipitation by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation to pellet the precipitated proteins.
- Alternatively, for cleaner samples, use solid-phase extraction (SPE) to isolate Nafamostat and Nafamostat-13C6 from the plasma matrix.[1][3]
2. LC-MS/MS Analysis:
- Inject the supernatant or the eluted sample from SPE onto a reverse-phase C18 column.
- Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Nafamostat from other plasma components.
- The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for both Nafamostat and Nafamostat-13C6.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nafamostat | 174.4 | 165.8 |
| Nafamostat-13C6 (IS) | 177.4 | 168.9 |
| Table 1: Example MRM transitions for Nafamostat and its 13C6-labeled internal standard.[1] |
3. Data Analysis:
- Generate a calibration curve by plotting the ratio of the peak area of Nafamostat to the peak area of Nafamostat-13C6 against a series of known concentrations of Nafamostat.
- Determine the concentration of Nafamostat in the unknown samples by interpolating their peak area ratios from the calibration curve.
The workflow for a pharmacokinetic study utilizing this method is outlined below:
Quantitative Data from Pharmacokinetic Studies
The use of Nafamostat-13C6 as an internal standard allows for the generation of precise pharmacokinetic data.
| Parameter | Value (Rat Model) |
| Intravenous (2 mg/kg) | |
| Elimination Half-Life (t1/2) | 1.39 hours |
| Oral (20 mg/kg) | |
| Oral Bioavailability | 0.95% - 1.59% |
| Table 2: Example pharmacokinetic parameters of Nafamostat in rats, determined using an LC-MS/MS method with Nafamostat-13C6 as the internal standard.[8] |
Bridging the Fields: Using Quantitative Proteomics to Study the Effects of Nafamostat
While Nafamostat-13C6 is not a tool for direct proteome labeling, the field of quantitative proteomics is exceptionally well-suited to investigate the broader cellular effects of Nafamostat treatment. A SILAC-based approach, for example, can be employed to understand how Nafamostat modulates the proteome of target cells.
Proposed Experimental Design
Objective: To identify proteins and cellular pathways that are significantly altered upon treatment with Nafamostat in a specific cell line (e.g., a cancer cell line or endothelial cells).
Methodology:
-
SILAC Labeling: Culture two populations of cells. One in "light" medium (containing normal L-Lysine and L-Arginine) and the other in "heavy" medium (containing 13C6-L-Lysine and 13C615N4-L-Arginine).
-
Treatment: Treat the "heavy" cell population with a physiologically relevant concentration of Nafamostat for a defined period. The "light" population serves as the untreated control.
-
Sample Pooling and Processing: Combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the "heavy" to "light" ratios for thousands of proteins. Proteins with significantly altered ratios are those whose expression or stability is affected by Nafamostat treatment.
-
Bioinformatics Analysis: Perform pathway and gene ontology analysis on the differentially expressed proteins to identify the biological processes and signaling pathways impacted by Nafamostat.
This approach can provide invaluable insights into the on-target and off-target effects of Nafamostat, potentially uncovering new mechanisms of action and biomarkers of drug response.
Conclusion
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
- 8. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Navigating Pharmacokinetic Landscapes: A Technical Guide to Nafamostat-13C6 as a Tracer for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat (B1217035), a synthetic serine protease inhibitor, has a well-established clinical profile as an anticoagulant and anti-inflammatory agent.[1][2] Its therapeutic potential is continually being explored for a range of conditions, including pancreatitis and viral diseases.[1][2] A critical aspect of preclinical and clinical evaluation of any therapeutic agent is the precise characterization of its pharmacokinetic profile. This technical guide provides an in-depth overview of the use of Nafamostat-13C6, a stable isotope-labeled derivative of nafamostat, as a crucial tool—or tracer—for the accurate quantification of the parent drug in biological matrices. While the term "tracer" can imply the tracking of metabolic fate, the predominant and documented application of Nafamostat-13C6 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2] This guide will detail the analytical methodologies, present available quantitative data, and outline experimental workflows, adhering to the highest standards of technical documentation for research and development.
Core Concepts: The Role of Stable Isotope Labeling in Pharmacokinetics
Stable isotope labeling is a cornerstone of modern bioanalysis, offering a robust method for the precise quantification of drugs and their metabolites. By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing 12C with 13C), a labeled version of the compound is created that is chemically identical to the parent drug but has a distinct molecular weight.
When used as an internal standard, a known quantity of the stable isotope-labeled compound, such as Nafamostat-13C6, is added to a biological sample (e.g., plasma, tissue homogenate) prior to sample preparation and analysis. Because the internal standard and the analyte (unlabeled nafamostat) have identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification of the analyte can be achieved, correcting for experimental variability.
Synthesis and Purification of Nafamostat-13C6
While specific proprietary synthesis and purification protocols for commercially available Nafamostat-13C6 are not publicly detailed, the general principles of stable isotope labeling synthesis can be inferred. The synthesis of nafamostat itself involves the reaction of 4-guanidinobenzoic acid hydrochloride with 6-amidino-2-naphthol (B1198881) methanesulfonate (B1217627) in the presence of a coupling agent like N,N'-diisopropylcarbodiimide.[3]
To produce Nafamostat-13C6, one of the precursor molecules, likely the 4-guanidinobenzoic acid, would be synthesized using a starting material enriched with carbon-13. This would involve a multi-step chemical synthesis where the 13C atoms are incorporated into the benzene (B151609) ring of the guanidinobenzoic acid moiety. Purification of the final Nafamostat-13C6 product would be achieved through standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity. Commercial suppliers of Nafamostat-13C6 provide certificates of analysis detailing the purity and isotopic enrichment of the compound.
Analytical Methodologies for Nafamostat Quantification using Nafamostat-13C6
The quantification of nafamostat in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail a typical experimental protocol based on published methods.[2]
Preparation of Stock Solutions and Calibration Standards
-
Stock Solutions: A stock solution of nafamostat and a separate stock solution of Nafamostat-13C6 (as an internal standard) are prepared by dissolving the accurately weighed compounds in a suitable solvent, such as methanol (B129727).[2]
-
Calibration Standards: A series of calibration standards are prepared by serially diluting the nafamostat stock solution with methanol to achieve a range of known concentrations.[2]
-
Internal Standard Working Solution: The Nafamostat-13C6 stock solution is diluted with methanol to a fixed concentration to be used as the internal standard working solution.[2]
Sample Preparation: Solid Phase Extraction (SPE)
Due to the polar and unstable nature of nafamostat in biological matrices, a robust sample preparation method is crucial. Solid phase extraction is a commonly employed technique to extract and concentrate nafamostat and Nafamostat-13C6 from plasma samples while removing interfering substances.
-
A known volume of the internal standard working solution is added to each plasma sample, calibration standard, and quality control sample.
-
The samples are then loaded onto an SPE cartridge.
-
The cartridges are washed with a solution (e.g., 0.1% aqueous formic acid) to remove interfering components.[2]
-
The analyte and internal standard are then eluted from the cartridge with an organic solvent, typically methanol.[2]
-
The eluent is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are injected into an LC-MS/MS system for analysis.
-
Liquid Chromatography: The analyte and internal standard are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both nafamostat and Nafamostat-13C6 using multiple reaction monitoring (MRM).
-
For nafamostat, the doubly protonated molecule [M+2H]2+ at m/z 174.4 is selected as the precursor ion, and a characteristic fragment ion at m/z 165.8 is monitored as the product ion.[2]
-
For Nafamostat-13C6, the doubly protonated molecule [M+2H]2+ at m/z 177.4 is the precursor ion, and its corresponding fragment ion at m/z 168.9 is the product ion.[2]
-
The peak areas of the MRM transitions for both nafamostat and Nafamostat-13C6 are integrated. A calibration curve is constructed by plotting the ratio of the peak area of nafamostat to the peak area of Nafamostat-13C6 against the known concentrations of the calibration standards. The concentration of nafamostat in the unknown samples is then determined from this calibration curve.
Quantitative Data Presentation
The following tables summarize the quantitative data from a pharmacokinetic study in rats where Nafamostat-13C6 was used as an internal standard for the quantification of nafamostat.[2]
Table 1: LC-MS/MS Parameters for Nafamostat and Nafamostat-13C6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nafamostat | 174.4 ([M+2H]2+) | 165.8 |
| Nafamostat-13C6 | 177.4 ([M+2H]2+) | 168.9 |
Table 2: Pharmacokinetic Parameters of Nafamostat in Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg in 10% DMSO) | Oral (20 mg/kg in 10% DMSO with 10% Tween 80) |
| t1/2 (h) | 1.39 ± 0.21 | - | - |
| Cmax (ng/mL) | - | 18.2 ± 5.4 | 29.8 ± 8.7 |
| Tmax (h) | - | 1.0 ± 0.0 | 1.0 ± 0.0 |
| AUClast (ng·h/mL) | 1920 ± 280 | 91.5 ± 27.4 | 153 ± 45.9 |
| Oral Bioavailability (%) | - | 0.95 ± 0.28 | 1.59 ± 0.48 |
| Data are presented as mean ± standard deviation (n=5). Data sourced from Oh et al., 2022.[2] |
Experimental Workflows and Signaling Pathways
While there are no specific studies detailing the use of Nafamostat-13C6 as a tracer to investigate signaling pathways, the mechanism of action of the parent compound, nafamostat, is well-documented. Nafamostat is a broad-spectrum serine protease inhibitor.[1] The following diagrams illustrate the general workflow for a pharmacokinetic study using Nafamostat-13C6 as an internal standard and the known signaling pathways inhibited by nafamostat.
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20150084165A - Method for preparing of nafamostat mesilate - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Nafamostat in Plasma using Nafamostat-13C6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantitative analysis of Nafamostat (B1217035) in plasma samples using a stable isotope-labeled internal standard, Nafamostat-13C6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nafamostat is a synthetic serine protease inhibitor with a short half-life, making accurate quantification challenging.[1][2] The use of a stable isotope-labeled internal standard is crucial for reliable bioanalysis, as it compensates for variability during sample preparation and analysis.[3][4] This protocol outlines procedures for sample collection and stabilization, solid-phase extraction (SPE), and the LC-MS/MS parameters for the sensitive and accurate quantification of Nafamostat.
Introduction
Nafamostat is a potent serine protease inhibitor used in the treatment of conditions like pancreatitis and disseminated intravascular coagulation.[1][5] Its rapid degradation in biological matrices necessitates robust and validated bioanalytical methods for pharmacokinetic and pharmacodynamic studies.[1][6] LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological fluids.[7] The incorporation of a stable isotope-labeled internal standard, such as Nafamostat-13C6, is the gold standard for quantitative LC-MS/MS assays, as it mimics the analyte's behavior throughout the analytical process, leading to improved accuracy and precision.[4] This protocol is based on established methods for the bioanalysis of Nafamostat.[8][9][10]
Experimental Workflow
Caption: Workflow for the LC-MS/MS based analysis of Nafamostat.
Materials and Reagents
-
Nafamostat Mesylate
-
Methanol (B129727) (HPLC grade)[8][10]
-
Water (HPLC grade)[10]
-
Formic Acid
-
Hydrochloric Acid (HCl)
-
Drug-free plasma with appropriate anticoagulant (e.g., sodium fluoride/potassium oxalate)[6][12]
-
Solid-Phase Extraction (SPE) Cartridges
Protocol
Preparation of Stock and Working Solutions
-
Nafamostat Stock Solution: Prepare a stock solution of Nafamostat by dissolving an accurately weighed amount in methanol.[8]
-
Nafamostat-13C6 Stock Solution: Prepare a stock solution of Nafamostat-13C6 by dissolving an accurately weighed amount in methanol.[8]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the Nafamostat stock solution with methanol.[8]
-
Internal Standard Working Solution: Prepare a working solution of Nafamostat-13C6 by diluting the stock solution with methanol to a final concentration of 100 ng/mL.[8]
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate volumes of the Nafamostat working solutions into drug-free plasma.[6][8]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in drug-free plasma.[8]
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 20 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 100 |
| Calibration Standard 8 | 200 |
| LLOQ QC | 0.5 |
| Low QC | 2 |
| Medium QC | 80 |
| High QC | 160 |
Table 1: Example concentrations for calibration standards and quality control samples.[8]
Sample Collection and Stabilization
-
Collect whole blood samples in tubes containing sodium fluoride/potassium oxalate as an anticoagulant.[6][12]
-
Immediately chill the blood samples on ice or at 4°C.[12]
-
Within 3 hours of collection, centrifuge the samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.[6][12]
-
Immediately after separation, acidify the plasma by adding 3 µL of 5.5 M HCl to every 150 µL of plasma to achieve a pH of approximately 1.2.[8][12] This is a critical step to prevent enzymatic degradation of Nafamostat.[8]
-
Store the acidified plasma samples at -20°C or -70°C until analysis.[12]
Sample Preparation by Solid-Phase Extraction (SPE)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Nafamostat-13C6 internal standard working solution (100 ng/mL) and 850 µL of 0.1% (v/v) aqueous formic acid.[8]
-
Vortex the mixture for 1 minute.[8]
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.[1]
-
Elute Nafamostat and the internal standard with methanol.[1][8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Chromatographic Conditions
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 2 µL[6]
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The most abundant ion for Nafamostat is [M+2H]2+ at m/z 174.4, and for Nafamostat-13C6 it is [M+2H]2+ at m/z 177.4.[8][10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nafamostat | 174.4 | 165.8 |
| Nafamostat-13C6 (IS) | 177.4 | 168.9 |
Table 2: MRM transitions for Nafamostat and Nafamostat-13C6.[8][10]
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of Nafamostat to Nafamostat-13C6 against the nominal concentration of the calibration standards. The concentration of Nafamostat in the QC and unknown samples is then determined from this calibration curve using a weighted linear regression.
Method Validation Parameters
A full validation of this method should be performed according to regulatory guidelines. Key parameters to evaluate include:
| Parameter | Description |
| Linearity | The range of concentrations over which the assay is accurate and precise. |
| Accuracy and Precision | Assessed by analyzing QC samples at multiple concentrations on different days. |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components. |
| Matrix Effect | The effect of plasma components on the ionization of the analyte and internal standard. |
| Recovery | The efficiency of the extraction process. The average extraction recovery for Nafamostat is over 82.58% and 75.28% for Nafamostat-13C6.[8] |
| Stability | The stability of Nafamostat in plasma under various conditions (e.g., freeze-thaw, short-term, long-term). |
Table 3: Key method validation parameters.
Conclusion
This application note provides a detailed protocol for the quantification of Nafamostat in plasma using Nafamostat-13C6 as an internal standard with LC-MS/MS. The described method, which includes critical sample stabilization and a robust solid-phase extraction procedure, is suitable for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for the reliable bioanalysis of an unstable compound like Nafamostat.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic Studies of Nafamostat using Nafamostat-13C6
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of Nafamostat (B1217035), a potent serine protease inhibitor, utilizing its stable isotope-labeled form, Nafamostat-13C6, as an internal standard. The inherent instability of Nafamostat in biological matrices necessitates robust bioanalytical methods to ensure accurate quantification. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and achieving reliable pharmacokinetic data.[][2][3]
Introduction to Nafamostat and the Role of Nafamostat-13C6
Nafamostat is a synthetic serine protease inhibitor with a broad spectrum of activity, targeting enzymes in the coagulation, fibrinolytic, kallikrein-kinin, and complement systems.[4][5][6][7] It is clinically used as an anticoagulant during hemodialysis and for the treatment of acute pancreatitis.[4][7][8] Due to its rapid hydrolysis by esterases in the body, Nafamostat has a very short biological half-life, making its pharmacokinetic characterization challenging.[4][8][9]
To overcome these challenges, a sensitive and robust bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required.[4][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as Nafamostat-13C6, is the gold standard for quantitative LC-MS/MS bioanalysis.[][2][3][10] Nafamostat-13C6 has the same chemical properties as Nafamostat but a different mass, allowing it to be distinguished by the mass spectrometer.[2][11] It co-elutes with Nafamostat and experiences similar ionization efficiency and extraction recovery, thereby effectively correcting for matrix effects and improving the accuracy and precision of the quantification.[][2][3]
Experimental Protocols
Blood Sample Collection and Plasma Preparation
Objective: To collect and process blood samples in a manner that ensures the stability of Nafamostat.
Critical Considerations: Nafamostat is highly unstable in whole blood and plasma due to rapid enzymatic degradation by esterases.[8][12][13] Immediate processing at low temperatures and acidification are essential to prevent ex-vivo degradation.[4][8][13]
Materials:
-
Pre-chilled vacuum tubes containing sodium fluoride/potassium oxalate (B1200264) as an anticoagulant.[12][13]
-
Wet ice or a refrigerated container (4°C).
-
Refrigerated centrifuge (4°C).
-
Micropipettes and sterile polypropylene (B1209903) tubes.
Protocol:
-
Collect whole blood samples into pre-chilled sodium fluoride/potassium oxalate tubes.[12][13]
-
Immediately place the collected blood tubes on wet ice or in a refrigerated container at 4°C.[13]
-
Within 3 hours of collection, centrifuge the blood samples at approximately 1,500 x g for 5-10 minutes at 4°C to separate the plasma.[13][14]
-
Carefully transfer the plasma supernatant to clean, pre-chilled polypropylene tubes.
-
To stabilize Nafamostat, acidify the plasma by adding 3 µL of 5.5 mol/L HCl to every 150 µL of plasma.[8][13] This achieves a final HCl concentration of approximately 0.35% (pH ≈ 1.2).[8][13]
-
Gently vortex the acidified plasma samples to ensure thorough mixing.
-
Immediately store the acidified plasma samples at -80°C until analysis.[4]
Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To extract Nafamostat and Nafamostat-13C6 from plasma samples and prepare them for LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a commonly used method for this purpose.[4][14]
Materials:
-
Acidified plasma samples.
-
Nafamostat-13C6 internal standard (IS) working solution (e.g., 100 ng/mL in methanol).[8]
-
0.1% (v/v) aqueous formic acid.[14]
-
SPE cartridges (e.g., C18).[4]
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
Reconstitution solution (mobile phase).
Protocol:
-
Thaw the frozen acidified plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 50 µL of the Nafamostat-13C6 internal standard working solution and 50 µL of methanol.[14]
-
Vortex the mixture for 1 minute.[14]
-
Add 850 µL of 0.1% (v/v) aqueous formic acid to the mixture.[14]
-
Condition the SPE cartridge with methanol followed by 0.1% aqueous formic acid.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.[4]
-
Elute Nafamostat and the IS from the cartridge with a suitable elution solvent.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[4]
LC-MS/MS Analysis
Objective: To quantify the concentration of Nafamostat in the prepared plasma samples using a validated LC-MS/MS method.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]
LC Conditions (Example):
-
Column: C18 analytical column (e.g., 2.6 µm, 100 × 3.0 mm).[15]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Gradient: A suitable gradient to achieve separation of Nafamostat from endogenous plasma components.[15]
-
Injection Volume: 5 µL.[15]
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[15]
-
MRM Transitions:
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Nafamostat to Nafamostat-13C6 against the known concentrations of the calibration standards.[4]
-
Determine the concentration of Nafamostat in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Data Presentation
Quantitative pharmacokinetic data for Nafamostat should be summarized in clearly structured tables for easy comparison. Below are example tables based on published data from a study in rats.[8][14][16]
Table 1: Pharmacokinetic Parameters of Nafamostat in Rats after Intravenous (IV) Injection (2 mg/kg)
| Parameter | Units | Mean ± SD (n=5) |
| Cmax | ng/mL | - |
| Tmax | h | - |
| AUC(0-t) | ng·h/mL | 114.8 ± 20.7 |
| AUC(0-inf) | ng·h/mL | 115.9 ± 20.8 |
| t1/2 | h | 1.39 ± 0.33 |
| CL | L/h/kg | 0.29 ± 0.05 |
| Vss | L/kg | 0.36 ± 0.08 |
Table 2: Pharmacokinetic Parameters of Nafamostat in Rats after Oral Administration (20 mg/kg)
| Dosing Vehicle | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | F (%) |
| 10% DMSO | 2.0 ± 0.9 | 1.0 ± 0.5 | 5.5 ± 2.4 | 0.95 ± 0.41 |
| 10% DMSO + 10% Tween 80 | 3.5 ± 1.2 | 1.1 ± 0.4 | 9.2 ± 3.1 | 1.59 ± 0.54 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.
Visualizations
Metabolic Pathway of Nafamostat
Nafamostat is primarily metabolized via hydrolysis by esterases into two main inactive metabolites: 6-amidino-2-naphthol (B1198881) and p-guanidinobenzoic acid.[5][6][8]
Caption: Metabolic pathway of Nafamostat.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines the logical workflow for conducting a pharmacokinetic study of Nafamostat using Nafamostat-13C6.
Caption: Experimental workflow for Nafamostat PK studies.
References
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 8. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the systemic exposure and lung concentration of nafamostat using physiologically-based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nafamostat in Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the serine protease inhibitor Nafamostat (B1217035) in plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing ¹³C₆-Nafamostat as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Given Nafamostat's inherent instability in biological matrices, this note provides a comprehensive workflow, including critical sample collection, stabilization, and extraction procedures, to ensure reliable quantification for pharmacokinetic and other drug development studies.
Introduction
Nafamostat is a synthetic serine protease inhibitor with a broad spectrum of activity, used as an anticoagulant and investigated for its anti-inflammatory and antiviral properties.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling. However, Nafamostat is highly susceptible to enzymatic hydrolysis in plasma, posing significant challenges for bioanalysis.[2]
This method addresses these challenges by incorporating a stable isotope-labeled internal standard (¹³C₆-Nafamostat) and optimized sample handling protocols. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[3] The protocol outlines sample stabilization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for the sensitive quantification of Nafamostat.
Experimental Protocols
Critical Considerations for Sample Handling
Due to the rapid degradation of Nafamostat by esterases in blood, strict procedures for sample collection and processing are mandatory.[2]
-
Anticoagulant: Collect whole blood in tubes containing sodium fluoride (B91410)/potassium oxalate. Sodium fluoride acts as an esterase inhibitor.[2]
-
Temperature Control: Immediately chill blood samples to 4°C after collection to slow enzymatic degradation.[2]
-
Prompt Processing: Centrifuge blood samples to separate plasma within 3 hours of collection.[2]
-
Plasma Acidification: Immediately after separation, acidify the plasma to a pH of approximately 1.2 to inhibit enzymatic hydrolysis. This can be achieved by adding 3 µL of 5.5 M HCl to 150 µL of plasma.[4]
Materials and Reagents
-
Nafamostat mesylate reference standard
-
¹³C₆-Nafamostat mesylate (Internal Standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Hydrochloric Acid (HCl)
-
Solid-Phase Extraction (SPE) Cartridges
Stock and Working Solutions
-
Nafamostat Stock Solution (1 mg/mL): Dissolve Nafamostat mesylate in methanol.
-
¹³C₆-Nafamostat Stock Solution (1 mg/mL): Dissolve ¹³C₆-Nafamostat in methanol.
-
Working Solutions: Prepare serial dilutions of the Nafamostat stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the ¹³C₆-Nafamostat stock solution in the mobile phase to a final concentration for spiking into plasma samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 150 µL of acidified plasma sample, add the ¹³C₆-Nafamostat internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Nafamostat and the internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Nafamostat and IS |
| Flow Rate | e.g., 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nafamostat Transition | To be optimized, e.g., m/z 348.1 -> 160.1 |
| ¹³C₆-Nafamostat Transition | To be optimized, e.g., m/z 354.1 -> 160.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | e.g., 350°C |
Data Presentation
The method was validated for specificity, linearity, sensitivity, accuracy, precision, recovery, and stability. The following tables summarize the quantitative performance of the method based on published data.
Table 3: Method Validation Parameters
| Parameter | Oh et al. (Rat Plasma)[4] | Cao et al. (Human Plasma)[1] |
| Internal Standard | ¹³C₆-Nafamostat | Not specified |
| Linear Range | 0.5 - 200 ng/mL | 1.25 - 160 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.25 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Oh et al. (Rat Plasma)[4] (Accuracy %, Precision %CV) |
| Low QC (2 ng/mL) | 98.5-104.5%, < 8.2% |
| Medium QC (80 ng/mL) | 99.4-102.1%, < 4.1% |
| High QC (160 ng/mL) | 100.2-101.9%, < 3.5% |
Table 5: Extraction Recovery and Stability
| Parameter | Oh et al. (Rat Plasma)[4] | Cao et al. (Human Plasma)[1] |
| Extraction Recovery (Nafamostat) | 82.6 - 89.3% | > 82.2% |
| Extraction Recovery (IS) | 75.3% | Not applicable |
| Freeze-Thaw Stability | Stable for 5 cycles | Stable |
| Short-Term Stability (24h, RT) | Stable in acidified plasma | Stable |
| Long-Term Stability (2 weeks, -70°C) | Stable | Not specified |
| Autosampler Stability (24h, 4°C) | Stable | Stable |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Nafamostat quantification in plasma.
Covalent Inhibition Mechanism of Serine Protease
Caption: Covalent inhibition of a serine protease by Nafamostat.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of Nafamostat in plasma. The protocol emphasizes critical sample handling and stabilization steps necessary to overcome the compound's inherent instability. The use of a stable isotope-labeled internal standard, ¹³C₆-Nafamostat, ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical drug development. The provided workflows and diagrams offer clear guidance for researchers implementing this methodology.
References
Development of a Validated LC-MS/MS Assay for Nafamostat Using Nafamostat-13C6
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nafamostat, a synthetic serine protease inhibitor, is utilized in the treatment of pancreatitis and as an anticoagulant.[1] Its therapeutic potential is attributed to its broad-spectrum inhibitory activity against various serine proteases, which are key components of several physiological pathways, including the coagulation, fibrinolytic, kallikrein-kinin, and complement systems.[2][3] Given its therapeutic importance and its instability in biological matrices, a robust and sensitive bioanalytical method is crucial for pharmacokinetic and pharmacodynamic studies.
This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nafamostat in plasma. The assay employs a stable isotope-labeled internal standard, Nafamostat-13C6, to ensure high accuracy and precision. The sample preparation utilizes solid-phase extraction (SPE) to effectively remove matrix interferences.[1] This method demonstrates excellent sensitivity, linearity, and reproducibility, making it suitable for regulated bioanalytical studies.
Mechanism of Action of Nafamostat
Nafamostat exerts its therapeutic effects by inhibiting a wide range of serine proteases. This inhibition disrupts the activation of several critical biological cascades. The diagram below illustrates the key pathways affected by Nafamostat.
Caption: Overview of the key biological pathways inhibited by Nafamostat.
Experimental
Materials and Reagents
-
Nafamostat mesylate and Nafamostat-13C6 formate (B1220265) reference standards
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Distilled water
-
Drug-free plasma
-
Oasis HLB 1cc (10 mg) extraction cartridges
LC-MS/MS Instrumentation and Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1200 series or equivalent |
| Column | Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in methanol |
| Gradient | 5% B initially, increasing to 95% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (MRM) | Nafamostat: m/z 174.4 → 165.8Nafamostat-13C6 (IS): m/z 177.4 → 168.9 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Source Temperature | 500°C |
Preparation of Standards and Quality Control Samples
Stock solutions of Nafamostat and Nafamostat-13C6 were prepared in methanol.[1] Working standard solutions were prepared by serial dilution of the stock solution with methanol. Calibration standards and quality control (QC) samples were prepared by spiking drug-free plasma with the appropriate working standard solutions.
Sample Preparation Protocol
The following diagram outlines the solid-phase extraction (SPE) workflow for plasma samples.
Caption: Solid-Phase Extraction (SPE) workflow for Nafamostat from plasma.
Detailed Protocol:
-
To 50 µL of plasma sample, add 50 µL of Nafamostat-13C6 internal standard working solution.[1]
-
Add 850 µL of 0.1% (v/v) aqueous formic acid.[1]
-
Vortex the mixture for 1 minute.[1]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.[1]
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% (v/v) aqueous formic acid.[1]
-
Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Reconstitute the eluate in 1 mL of distilled water.[1]
-
Inject 3 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation Results
The LC-MS/MS method was fully validated according to regulatory guidelines. A summary of the validation results is presented in the following tables.
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LLOQ | 0.5 ng/mL[1] |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (% bias) | Within ±20% |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% bias) |
| Low | 2 | < 10% | Within ±10% | < 10% | Within ±10% |
| Medium | 80 | < 5% | Within ±5% | < 5% | Within ±5% |
| High | 160 | < 5% | Within ±5% | < 5% | Within ±5% |
Recovery and Matrix Effect
While a significant matrix effect was observed with protein precipitation, the validated SPE method demonstrated consistent and high recovery with minimal matrix effects.[1]
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low | 2 | 83.44[1] |
| Medium | 80 | 82.58[1] |
| High | 160 | 89.28[1] |
| IS | 100 | 75.28 [1] |
Stability
Nafamostat stability was assessed under various conditions to ensure sample integrity during storage and processing.
| Stability Condition | Duration | Temperature | Result (Accuracy % bias) |
| Freeze-Thaw Stability (3 cycles) | 3 cycles | -70°C to RT | Within ±15% |
| Short-Term Stability | 4 hours | Room Temp. | Within ±15% |
| Long-Term Stability | 30 days | -70°C | Within ±15% |
| Post-Preparative Stability (Autosampler) | 24 hours | 4°C | Within ±15% |
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of Nafamostat in rats. Following intravenous administration, the plasma concentrations of Nafamostat were accurately measured, allowing for the determination of key pharmacokinetic parameters.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Nafamostat in plasma. The use of a stable isotope-labeled internal standard and an optimized solid-phase extraction protocol ensures high accuracy and precision, minimizing matrix effects. This validated method is well-suited for supporting preclinical and clinical studies involving Nafamostat.
Signaling Pathway Diagrams
Coagulation Cascade and Nafamostat Inhibition
Caption: Inhibition of the Coagulation Cascade by Nafamostat.
Kallikrein-Kinin System and Nafamostat Inhibition
Caption: Inhibition of the Kallikrein-Kinin System by Nafamostat.
References
Application Notes and Protocols: Preparation of Stock and Working Solutions for Nafamostat formate salt-13C6
Introduction
Nafamostat (B1217035) is a synthetic, broad-spectrum serine protease inhibitor used for its anticoagulant and anti-inflammatory properties.[1][2][3] It inhibits a wide array of proteases, including those in the coagulation cascade (thrombin, Factor Xa), the complement system, and those crucial for viral entry into host cells, such as Transmembrane Protease, Serine 2 (TMPRSS2).[2][4] Nafamostat formate (B1220265) salt-13C6 is a stable isotope-labeled version of Nafamostat, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS).[5] Its use allows for precise quantification of unlabeled Nafamostat in biological matrices by correcting for variability in sample preparation and instrument response.[5]
Due to Nafamostat's susceptibility to hydrolysis, particularly in aqueous and biological environments, proper handling and solution preparation are critical to ensure the accuracy and reproducibility of experimental results.[1][6] These application notes provide detailed protocols for the preparation, storage, and handling of stock and working solutions of Nafamostat formate salt-13C6.
Safety and Handling Precautions
Nafamostat mesylate may be irritating to mucous membranes, the respiratory tract, eyes, and skin.[7] It is also suspected of damaging fertility or the unborn child.[7] Researchers should handle the compound in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.[7]
Data Presentation
Quantitative data regarding the properties, solubility, and stability of Nafamostat are summarized in the tables below. While much of the available data pertains to the mesylate salt, it serves as a strong reference for the formate salt due to their structural similarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | [13C6]-Nafamostat formate salt | [9] |
| Molecular Formula | C₁₃H₁₇N₅O₂.2HCOOH | [9] |
| Molar Mass | 445.35 g/mol | [9] |
| Appearance | Off-white to white powder/solid | [10][11] |
| Primary Application | Internal standard for quantitative analysis |[5] |
Table 2: Solubility of Nafamostat
| Solvent | Maximum Concentration | Notes | Source |
|---|---|---|---|
| DMSO | ~54 mg/mL | Suitable for high-concentration stock solutions. | [12] |
| Water | ~54 mg/mL | Solubility can be batch-dependent; described as "slightly soluble". | [4] |
| Ethanol | Insoluble / Very Slightly Soluble | Not recommended for stock solutions. | [4][12] |
| DMF | 20 mg/mL (37.06 mM) | - |[12] |
Table 3: Recommended Storage and Stability of Nafamostat Solutions
| Formulation | Solvent/Matrix | Storage Temperature | Duration | Key Considerations | Source(s) |
|---|---|---|---|---|---|
| Lyophilized Powder | N/A | Room Temperature | 24 Months | Store in a dry, desiccated environment. | [12] |
| N/A | -20°C | ≥ 3 Years | Protect from moisture. For long-term archival. | [12] | |
| Stock Solution | DMSO | -20°C | 1 Month | Aliquot to prevent freeze-thaw cycles. | [1][12] |
| DMSO | -80°C | Up to 6 Months | Recommended for longer-term storage. | [1][12] | |
| Infusion Solution | 0.9% NaCl, 5% Glucose | Room Temperature | Up to 24 hours | Stable in common intravenous infusion solutions. | [6][13] |
| Biological Matrix | Extracted Plasma (at 5°C) | 5°C | Degrades ~4.7% per hour | Highly unstable due to esterase activity. Process samples immediately. | [6] |
| | Whole Blood (in sodium fluoride (B91410) tubes) | 4°C | Stable for 3 hours | Prompt chilling and processing are critical for viable samples. |[6][14] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, typically used for generating calibration standards and working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or cryovial
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.[12]
-
Weighing: Accurately weigh a precise amount of the powder (e.g., 1 mg) using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. To prepare a 1 mg/mL solution, add 1 mL of DMSO for every 1 mg of powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][12] Store the aliquots at -80°C for long-term stability (up to 6 months).[1][12]
Protocol 2: Preparation of Working Solutions for LC-MS/MS Analysis
This protocol outlines the serial dilution of the stock solution to prepare a set of calibration curve standards and a working internal standard (IS) solution.
Materials:
-
1 mg/mL this compound stock solution (from Protocol 1)
-
Unlabeled Nafamostat mesylate (for calibration standards)
-
Appropriate solvent for dilution (e.g., Methanol, Acetonitrile (B52724), or relevant biological matrix)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mg/mL stock solution at room temperature.
-
Internal Standard (IS) Working Solution:
-
Perform an intermediate dilution of the 1 mg/mL stock solution to a concentration of 1 µg/mL in the desired solvent (e.g., methanol).
-
This 1 µg/mL solution can then be further diluted to the final concentration required for spiking into analytical samples (e.g., 250 ng/mL).
-
-
Calibration Curve Working Solutions (using unlabeled standard):
-
Prepare a separate 1 mg/mL stock solution of unlabeled Nafamostat mesylate in DMSO.
-
Perform serial dilutions of the unlabeled stock solution in the appropriate solvent to create a series of calibration standards. The concentration range should bracket the expected concentration of the analyte in the unknown samples.
-
-
Sample Preparation:
-
For plasma samples, a protein precipitation step is typically required. To 150 µL of plasma, add a sufficient volume of cold acetonitrile containing the this compound internal standard at a known concentration.[1]
-
Vortex the mixture to precipitate proteins and then centrifuge to pellet them.[1]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. NAFAMOSTAT MESYLATE | 81525-10-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Nafamostat Quantification in Plasma using a 13C6-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive solid-phase extraction (SPE) procedure for the quantification of Nafamostat in plasma samples. The protocol incorporates a stable isotope-labeled internal standard, 13C6-Nafamostat, to ensure high accuracy and precision, making it suitable for pharmacokinetic and other bioanalytical studies. The subsequent analysis is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method provides excellent recovery and minimizes matrix effects, crucial for reliable drug quantification in a complex biological matrix.
Introduction
Nafamostat is a synthetic serine protease inhibitor with a short biological half-life, used as an anticoagulant and for the treatment of conditions like pancreatitis.[1][2][3] Accurate measurement of Nafamostat concentrations in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, its polar nature and instability in plasma present analytical challenges.[1][4] Solid-phase extraction is a powerful sample preparation technique that addresses these challenges by effectively isolating the analyte from interfering plasma components. The use of a stable isotope-labeled internal standard (SIL-IS), such as 13C6-Nafamostat, is the gold standard in quantitative LC-MS/MS bioanalysis, as it closely mimics the analyte's behavior during extraction and ionization, correcting for variability.[5] This protocol outlines a validated SPE method that yields high recovery and sensitivity for Nafamostat analysis.[1]
Experimental Protocol
This protocol is adapted from a validated method for the determination of Nafamostat in rat plasma.[1][6]
Materials and Reagents:
-
Nafamostat mesylate
-
13C6-Nafamostat (Internal Standard, IS)
-
Hydrochloric Acid (HCl), 5.5 M
-
Formic Acid, 0.1% aqueous solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Plasma samples (e.g., rat or human plasma)
-
Solid-Phase Extraction (SPE) Cartridges (A suitable reversed-phase or cation-exchange cartridge should be selected and optimized)
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
SPE Manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 150 µL aliquot of plasma, add 3 µL of 5.5 M HCl to stabilize Nafamostat.[1]
-
Spike the sample with the 13C6-Nafamostat internal standard solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample to pellet any precipitates.
Solid-Phase Extraction (SPE) Procedure:
A visual representation of this workflow is provided below.
Caption: Solid-Phase Extraction Workflow for Nafamostat Analysis.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing an organic solvent (e.g., methanol) followed by an aqueous solution through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.1% aqueous formic acid to remove interfering substances.[1]
-
Elution: Elute Nafamostat and the internal standard from the cartridge with methanol.[1]
-
Reconstitution (if necessary): The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS injection. However, a simpler method that avoids drying may be possible.[1]
LC-MS/MS Analysis:
The eluted sample is then analyzed by LC-MS/MS. The specific chromatographic conditions and mass spectrometric parameters should be optimized for the instrument being used. An example of mass transitions monitored in a validated study is provided in the table below.[1][7]
Quantitative Data Summary
The following table summarizes the performance of the described SPE method in a validated study.[1]
| Parameter | Nafamostat | 13C6-Nafamostat (IS) |
| Average Extraction Recovery | > 82.58% | 75.28% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A |
| MRM Transition (m/z) | 174.4 → 165.8 | 177.4 → 168.9 |
Discussion
The optimization of the SPE procedure is critical for achieving high sensitivity and minimizing matrix effects. In the development of the cited method, various washing and eluting solvents were tested.[1][4] While different washing solvents had a less significant impact, the pH of the eluting solvent was found to be crucial for the recovery of Nafamostat.[1] Elution with methanol after washing with 0.1% aqueous formic acid provided the greatest peak area and lowest standard deviation.[1]
Protein precipitation was also explored as an alternative sample preparation technique, but it resulted in significant matrix effects.[1][4] This highlights the superiority of the SPE method for cleaning up complex plasma samples for Nafamostat analysis. The high extraction recovery for both the analyte and the internal standard demonstrates the efficiency of this protocol.[1] The achieved lower limit of quantification of 0.5 ng/mL is sufficient for pharmacokinetic studies in rats.[1][4][6]
Conclusion
This application note provides a detailed and validated solid-phase extraction protocol for the quantitative analysis of Nafamostat in plasma using a 13C6-labeled internal standard. The method is sensitive, robust, and effectively minimizes matrix interferences, making it an invaluable tool for researchers and scientists in the field of drug development and clinical pharmacology. The provided workflow and quantitative data serve as a strong foundation for the implementation and further optimization of this bioanalytical method in other laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Nafamostat-13C6 in Serine Protease Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat is a potent, broad-spectrum synthetic serine protease inhibitor.[1][2] It acts as a competitive inhibitor by binding to the active site of serine proteases, effectively blocking their catalytic activity.[1] This inhibitory action makes Nafamostat a valuable tool in various research fields, including the study of coagulation, inflammation, and viral infections.[2][3] Nafamostat has been shown to inhibit a wide range of serine proteases, including thrombin, plasmin, trypsin, and transmembrane protease, serine 2 (TMPRSS2).[2][4]
The isotopically labeled form, Nafamostat-13C6, serves as a critical internal standard for quantitative analysis in pharmacokinetic studies using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] While Nafamostat-13C6 is not directly used in standard enzymatic activity assays to measure inhibition, its role in quantifying the inhibitor itself is paramount for drug development, allowing for accurate determination of its absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
These application notes provide a comprehensive guide to utilizing Nafamostat as an inhibitor in serine protease activity assays and highlight the application of Nafamostat-13C6 in related quantitative analyses.
Mechanism of Action
Nafamostat functions by forming a stable, covalent acyl-enzyme intermediate with the catalytic serine residue within the active site of the target protease.[3] This interaction effectively inactivates the enzyme, preventing it from binding to and cleaving its natural substrate.[3]
Caption: Mechanism of Serine Protease Inhibition by Nafamostat.
Quantitative Data: Inhibitory Activity of Nafamostat
The inhibitory potency of Nafamostat against various serine proteases is summarized in the table below. These values are critical for designing experiments and interpreting results.
| Serine Protease | IC50 | Ki | Notes |
| Thrombin | - | - | Potent inhibitor; specific values vary by assay conditions.[2][6] |
| Factor Xa | 0.1 µM (for TF-F. VIIa mediated-F. Xa generation) | - | Inhibits the extrinsic pathway of coagulation.[7] |
| Plasmin | - | - | A key enzyme in the fibrinolytic system.[2] |
| Trypsin | - | - | A digestive and signaling protease.[2] |
| Kallikrein | - | - | Involved in inflammation and blood pressure regulation.[2] |
| TMPRSS2 | - | - | A host cell protease essential for the entry of certain viruses, including SARS-CoV-2.[2][4] |
| Hepsin | 0.005 µM | - | A cell surface serine protease.[7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.[3]
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of Nafamostat against a target serine protease using a fluorogenic substrate in a 96-well plate format.
Materials:
-
Nafamostat
-
Target Serine Protease
-
Fluorogenic Peptide Substrate
-
Assay Buffer (e.g., PBS, Tris-HCl with appropriate pH and additives)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Nafamostat Dilutions: Perform a serial dilution of the Nafamostat stock solution in Assay Buffer to obtain a range of concentrations to be tested.
-
Compound Plating: Add the diluted Nafamostat solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the serine protease solution to all wells except the negative control.
-
Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes).
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each Nafamostat concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the Nafamostat concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: General Workflow for a Serine Protease Inhibition Assay.
Protocol for Quantitative Analysis using Nafamostat-13C6 as an Internal Standard
This protocol outlines the general steps for using Nafamostat-13C6 in an LC-MS/MS-based pharmacokinetic study.[4][5]
Materials:
-
Biological samples (e.g., plasma) containing Nafamostat
-
Nafamostat-13C6 (as internal standard)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike biological samples with a known concentration of Nafamostat-13C6.
-
Extraction: Perform a solid-phase extraction to isolate Nafamostat and Nafamostat-13C6 from the biological matrix.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.
-
Quantification: Monitor the specific mass transitions for both Nafamostat and Nafamostat-13C6.
-
Data Analysis: Calculate the concentration of Nafamostat in the original sample by comparing its peak area to that of the known concentration of the Nafamostat-13C6 internal standard.
Application in Signaling Pathways: The Coagulation Cascade
Nafamostat's broad specificity makes it a valuable tool for studying complex biological systems where multiple serine proteases are active, such as the blood coagulation cascade.[3] This pathway involves a series of zymogen-to-active-protease conversions, with many steps being susceptible to inhibition by Nafamostat.[8]
Caption: Inhibition Points of Nafamostat in the Coagulation Cascade.
Conclusion
Nafamostat is a versatile and potent serine protease inhibitor that can be effectively used in enzymatic assays to study protease function and inhibition.[1] The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust and reproducible experiments. The use of isotopically labeled Nafamostat-13C6 is crucial for the accurate quantification of the inhibitor in biological matrices, a necessary step in preclinical and clinical drug development. Careful attention to reagent preparation, assay conditions, and data analysis will ensure the generation of high-quality, reliable results in the study of serine protease inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Absolute Protein Quantification in Cell Culture Using Nafamostat-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the absolute quantification of proteins in cell culture samples using Nafamostat-13C6 as a stable isotope-labeled internal standard. This method is applicable for researchers aiming to achieve precise and accurate measurement of protein abundance, which is critical in various fields including drug discovery, biomarker validation, and systems biology.
Introduction
Absolute quantification of proteins provides the exact molar amount of a protein in a sample, offering a deeper understanding of cellular processes compared to relative quantification.[1] Stable isotope labeling coupled with mass spectrometry (MS) is a robust method for achieving this.[2][3][4] This protocol specifically utilizes Nafamostat-13C6, a stable isotope-labeled version of the serine protease inhibitor Nafamostat, as an internal standard for the accurate quantification of target proteins in complex cell lysates.[5][6]
The principle of this method relies on spiking a known amount of the heavy-labeled Nafamostat-13C6 into a cell lysate. During mass spectrometry analysis, the chemically identical but mass-different labeled and unlabeled (endogenous) peptides are detected. The ratio of the signal intensities of the heavy (Nafamostat-13C6-derived) and light (native) peptides allows for the precise calculation of the absolute quantity of the protein of interest.
Experimental Workflow Overview
The overall experimental workflow for absolute protein quantification using Nafamostat-13C6 involves several key steps, from cell culture and harvesting to mass spectrometry analysis and data interpretation.
References
- 1. Median-Based Absolute Quantification of Proteins Using Fully Unlabeled Generic Internal Standard (FUGIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Utilizing Nafamostat-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat (B1217035) mesylate is a broad-spectrum, synthetic serine protease inhibitor with established clinical use for conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism of action involves the inhibition of numerous proteases, including trypsin, thrombin, and kallikrein.[1] Recently, Nafamostat has gained significant attention for its potent antiviral activity, specifically its ability to block the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is critical for the entry of various coronaviruses, including SARS-CoV-2.[3][4][5] The use of a stable isotope-labeled version, Nafamostat-13C6, is invaluable for in vivo studies, enabling precise quantification in biological matrices and facilitating detailed pharmacokinetic (PK), biodistribution, and metabolism studies.[3][6] These application notes provide a comprehensive experimental design, including detailed protocols and data presentation, for researchers utilizing Nafamostat-13C6 in preclinical in vivo models.
Mechanism of Action: Serine Protease Inhibition
Nafamostat functions by inhibiting a wide array of serine proteases that are crucial for various physiological and pathological processes.[7][8] In the context of viral infection, many viruses rely on host proteases to cleave and activate their surface proteins, a necessary step for membrane fusion and cellular entry.[7] Nafamostat potently inhibits TMPRSS2, preventing the priming of the viral spike protein and thereby blocking the virus from entering host cells.[4][9] This mechanism makes it a drug of interest for antiviral therapies.[8] Beyond its antiviral potential, its inhibition of proteases in the coagulation cascade (e.g., thrombin, Factor Xa) underlies its use as an anticoagulant.[7][10]
Caption: Nafamostat inhibits TMPRSS2, blocking viral spike protein activation and cell entry.
Advantages of Nafamostat-13C6 in In Vivo Research
Stable isotope labeling is a powerful technique for drug metabolism and pharmacokinetic (DMPK) studies.[6] Utilizing Nafamostat-13C6, where six carbon atoms are replaced with the ¹³C isotope, offers several key advantages:
-
Gold Standard Internal Standard: Nafamostat-13C6 serves as an ideal internal standard for bioanalytical quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] It co-elutes with the unlabeled drug and compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.
-
Tracer for Pharmacokinetic Studies: It allows for the differentiation between exogenously administered drug and any potential endogenous counterparts.[6]
-
Absolute Bioavailability Studies: By administering an oral dose of unlabeled Nafamostat and a simultaneous intravenous (IV) microdose of Nafamostat-13C6, researchers can determine the absolute bioavailability in a single study, reducing inter-occasion variability.[11]
Data Presentation: Pharmacokinetics and Dosing
Quantitative data from preclinical studies are summarized below to guide experimental design. A significant challenge for in vivo studies is Nafamostat's very short half-life, which necessitates careful planning of administration routes.[1][12]
Table 1: Pharmacokinetic Parameters of Nafamostat in Rodents
| Species | Route | Dose | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|
| Sprague-Dawley Rat | IV | 2 mg/kg | Not Specified | Multi-exponential decline with an elimination half-life of ~1.39 hours. | [1][3] |
| Sprague-Dawley Rat | Oral (PO) | 20 mg/kg | 10% DMSO | Rapidly absorbed but very low oral bioavailability (0.95% - 1.59%). | [1][3] |
| Sprague-Dawley Rat | IV | 1 mg/kg | Not Specified | Rapid clearance, undetectable within 0.5 hours. | [1] |
| Sprague-Dawley Rat | Subcutaneous (SC) | 20 mg/kg | Not Specified | Detected for up to 2 hours post-administration. |[1] |
Table 2: Summary of Reported In Vivo Dosing Regimens for Nafamostat
| Application | Animal Model | Route | Dosage | Vehicle | Reference |
|---|---|---|---|---|---|
| Spinal Cord Injury | Rat | Intraperitoneal (i.p.) | 10 mg/kg/day | 0.9% Saline | [1] |
| COVID-19 Prophylaxis | Hamster | Intranasal | 5 mg/kg (twice daily) | Water | [13] |
| Visceral Pain | Rat | Intraperitoneal (i.p.) | 1, 5, 10 mg/kg | Saline | [14] |
| Neuroprotection | Rat | IV Bolus + Infusion | 10-20 mg bolus, 25-50 mg/h infusion | Not Specified | [15] |
| COVID-19 (Human Trial) | Human | Continuous IV Infusion | 0.2 mg/kg/h | 5% Dextrose |[2][4] |
Experimental Design and Workflow
A typical in vivo study utilizing Nafamostat-13C6 involves careful planning from animal selection to bioanalysis. The workflow below outlines the key stages for a pharmacokinetic and biodistribution study.
Caption: Standard workflow for an in vivo study using Nafamostat-13C6.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the administration and sample collection for Nafamostat-13C6 in rodent models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of Dosing Solution
Materials:
-
Nafamostat-13C6 mesylate powder
-
Sterile vehicle (e.g., 0.9% Saline, 5% Dextrose in water, or 10% DMSO in saline for solubility enhancement[1][3])
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of Nafamostat-13C6 and vehicle volume based on the desired dose concentration and the number and weight of the animals.
-
Aseptically weigh the Nafamostat-13C6 powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile vehicle to the vial.
-
Vortex vigorously until the compound is fully dissolved. If solubility is an issue, brief sonication in a water bath may be used.
-
Ensure the final solution is clear and free of particulates before administration. Prepare fresh on the day of dosing due to Nafamostat's instability in aqueous solutions.[12]
Protocol 2: Intravenous (IV) Administration via Tail Vein
Materials:
-
Prepared Nafamostat-13C6 dosing solution
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Rodent restraint device
-
Warming device (heat lamp or pad)
Procedure:
-
Calculate the exact volume to inject based on the individual animal's body weight.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.[1]
-
Place the animal in the restraint device.
-
Wipe the tail with 70% ethanol (B145695) to sterilize the injection site.
-
Load the syringe with the calculated dose volume, removing any air bubbles.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration
Materials:
-
Prepared Nafamostat-13C6 dosing solution
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the exact volume to inject based on the individual animal's body weight.
-
Securely restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Aspirate gently to ensure no blood or intestinal contents are drawn.[1]
-
Inject the solution at a steady pace.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 4: Blood Sample Collection and Plasma Preparation
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Syringes or capillary tubes for blood collection
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
At predetermined time points post-dose, collect blood from the appropriate site (e.g., saphenous vein, submandibular vein, or via cardiac puncture for terminal collection).
-
Immediately transfer the blood into an anticoagulant tube and mix gently by inversion to prevent clotting.
-
Keep samples on ice to minimize degradation. Nafamostat is highly unstable in plasma.[3]
-
Centrifuge the blood samples at approximately 2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a new, clearly labeled microcentrifuge tube.
-
Immediately freeze the plasma samples at -80°C until bioanalysis.
Protocol 5: Bioanalysis by LC-MS/MS
Overview: A validated LC-MS/MS method is required for the quantification of Nafamostat-13C6 and its unlabeled counterpart in plasma and tissue homogenates.
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[3]
-
Internal Standard: Unlabeled Nafamostat would be used as the internal standard if Nafamostat-13C6 is the analyte being traced (e.g., in a microdosing study). Conversely, for quantifying therapeutic doses of unlabeled Nafamostat, Nafamostat-13C6 is the ideal internal standard.[3]
-
Chromatography: Reverse-phase chromatography is used to separate the analyte from other matrix components.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, providing high sensitivity and selectivity. Specific mass transitions for both the labeled and unlabeled compound are monitored.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing the instability of Nafamostat-13C6 in aqueous solutions
Welcome to the technical support center for Nafamostat-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Nafamostat-13C6, with a special focus on addressing its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Nafamostat-13C6 solution unstable in aqueous buffers like PBS or cell culture media?
A1: Nafamostat, and its isotopically labeled form Nafamostat-13C6, contains an ester bond that is highly susceptible to hydrolysis.[1][2] This degradation process occurs in aqueous environments and is accelerated by several factors:
-
pH: The stability of Nafamostat is highly pH-dependent. It is significantly less stable at neutral or alkaline pH levels, which are typical for standard buffers and cell culture media.[1][3]
-
Enzymatic Activity: Biological samples, such as plasma or cell lysates, contain esterase enzymes that rapidly catalyze the hydrolysis of Nafamostat.[1][3][4]
-
Temperature: Higher temperatures increase the rate of both non-enzymatic and enzymatic hydrolysis.[3][5]
Q2: What are the primary degradation products of Nafamostat-13C6?
A2: Nafamostat-13C6 hydrolyzes into two main products: 6-amidino-2-naphthol (B1198881) and p-guanidinobenzoic acid-13C6.[1][6] The ester linkage between these two moieties is cleaved during hydrolysis. Since the 13C6 label is on the p-guanidinobenzoic acid part of the molecule, the label will be retained in this degradation product.
Q3: My experimental results with Nafamostat-13C6 are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a common sign of compound degradation. If Nafamostat-13C6 hydrolyzes, its concentration in your assay will decrease over time, leading to high variability between replicates and experiments.[3] To troubleshoot, review your workflow for the following:
-
Solution Age: Are you using freshly prepared aqueous solutions for each experiment? Storing Nafamostat in aqueous buffers, even for a few hours at room temperature, can lead to significant degradation.[6][7]
-
pH Control: If working with biological samples like plasma, acidification is critical to inhibit enzymatic degradation.[1][5]
-
Temperature Control: Ensure all sample preparation steps are performed on ice or at 4°C to minimize degradation.[3][7]
Q4: How should I prepare and store stock solutions of Nafamostat-13C6?
A4: Proper preparation and storage are crucial for maintaining the integrity of your Nafamostat-13C6.
-
Stock Solution Solvent: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or methanol (B129727).[6][8] Ensure the DMSO is fresh, as absorbed moisture can reduce solubility and stability.[9]
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[8][10] For optimal long-term stability, store aliquots at -80°C.[8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable signal in LC-MS/MS analysis. | Rapid degradation of Nafamostat-13C6 in the sample matrix (e.g., plasma, buffer). | Ensure immediate chilling (4°C) and prompt processing of biological samples.[5][7] Acidify plasma samples to pH ~1.2-2.2 immediately after separation to inhibit esterases.[1][11] |
| High variability between experimental replicates. | Inconsistent handling procedures leading to variable degradation across samples. | Standardize your entire workflow. Ensure uniform timing for sample processing, consistent temperature control, and precise pH adjustment for all samples.[3] |
| Complete loss of compound activity in functional assays. | The aqueous working solution was prepared too far in advance or stored improperly. | Always prepare fresh aqueous working solutions immediately before use from a frozen organic stock. Discard any unused aqueous solution after the experiment.[6] |
| Precipitation observed when diluting DMSO stock into aqueous buffer. | Poor solubility of Nafamostat in the final aqueous solution. | While Nafamostat mesylate is soluble in water, high concentrations can precipitate.[10][12] Try decreasing the final concentration or adding a small amount of a solubilizing agent like Tween 80, if compatible with your assay.[1] |
Quantitative Stability Data
The stability of Nafamostat is highly dependent on the storage conditions. The following tables summarize stability data from published literature.
Table 1: Stability of Nafamostat in Rat Plasma under Various Conditions [1][11]
| Condition | pH | Storage | Duration | Stability |
| Acidified Plasma | 1.2 (0.35% HCl) | Room Temp | 24 hours | Stable |
| Acidified Plasma | 1.2 (0.35% HCl) | 5 Freeze-Thaw Cycles | N/A | Stable |
| Acidified Plasma | 1.2 (0.35% HCl) | -20°C | 10 days | Stable |
| Saline | 5.5 | Room Temp | 24 hours | Significant Degradation |
| Basic Solution | 10.5 (0.1% NH₄OH) | Room Temp | 24 hours | Significant Degradation |
Table 2: Recommended Storage Conditions for Nafamostat Solutions [6][8][10]
| Formulation | Solvent/Matrix | Storage Temp. | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years | Protect from moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles. Use fresh DMSO. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles. |
| Aqueous Solution | Water, PBS | Room Temp | < 1 day | Highly unstable. Prepare fresh before use. |
| Extracted Human Plasma | Acidified (pH ~1.2) | 5°C | > 1 hour | Degrades at ~4.7% per hour.[6][13] |
Experimental Protocols
Protocol 1: Preparation of Nafamostat-13C6 Stock Solution
-
Reconstitution: Allow the lyophilized Nafamostat-13C6 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mg/mL).[9][10] Use of ultrasonic warming may be necessary to fully dissolve the compound.[8]
-
Aliquoting: Once fully dissolved, immediately dispense the solution into small-volume, single-use aliquots in polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months).[10]
Protocol 2: Stability Assessment of Nafamostat-13C6 in Plasma by LC-MS/MS
This protocol provides a workflow for quantifying the degradation of Nafamostat-13C6 in a plasma matrix over time.
Methodology:
-
Objective: To quantify the concentration of Nafamostat-13C6 in plasma at various time points under specific storage conditions.
-
Materials:
-
Nafamostat-13C6
-
Blank, heparinized rat or human plasma
-
Internal Standard (IS) (e.g., unlabeled Nafamostat or another suitable molecule)
-
5.5 mol/L Hydrochloric Acid (HCl)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
LC-MS/MS system
-
-
Preparation of Test Solutions:
-
Prepare a working solution of Nafamostat-13C6 in methanol or DMSO.[1]
-
Spike the working solution into fresh blank plasma at a known concentration (e.g., 100 ng/mL).
-
-
Stability Study Design:
-
Time Points: Define collection times (e.g., 0, 1, 2, 4, 8, 24 hours).[6]
-
Storage: Aliquot the spiked plasma and store under the desired conditions (e.g., room temperature, 4°C).
-
-
Sample Processing at Each Time Point:
-
Retrieve an aliquot and immediately place it on ice.
-
To 150 µL of the plasma sample, add 3 µL of 5.5 mol/L HCl to lower the pH to approximately 1.2.[1][6] Vortex briefly.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g for 5 min) to pellet proteins.[1]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of separating Nafamostat-13C6 from its degradation products.
-
Monitor the appropriate mass transitions for Nafamostat-13C6 and the internal standard.[1]
-
-
Data Analysis:
-
Construct a calibration curve using freshly prepared standards.
-
Calculate the concentration of Nafamostat-13C6 remaining at each time point.
-
Plot the percentage of Nafamostat-13C6 remaining versus time to determine its stability profile.
-
Relevant Signaling Pathways
Nafamostat is a broad-spectrum inhibitor of serine proteases, which are key enzymes in many physiological and pathological processes.[14][15] One of the most critical pathways it inhibits is the blood coagulation cascade.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. Nafamostat mesylate | TMPRSS2 Inhibitors: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
How to prevent hydrolysis of Nafamostat-13C6 during sample preparation
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Nafamostat-13C6 during sample preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Nafamostat-13C6 and why is it susceptible to hydrolysis?
A1: Nafamostat-13C6 is the isotopically labeled form of Nafamostat (B1217035), a potent synthetic serine protease inhibitor. Its molecular structure contains an ester linkage that is highly susceptible to cleavage by hydrolysis, especially in biological samples.[1] This process is often catalyzed by esterase enzymes present in blood and plasma, leading to the formation of inactive metabolites, 6-amidino-2-naphthol (B1198881) and p-guanidinobenzoic acid.[1][2]
Q2: What are the primary factors that promote the hydrolysis of Nafamostat-13C6?
A2: The main factors contributing to the degradation of Nafamostat-13C6 are:
-
pH: The compound is significantly less stable at neutral or alkaline pH. Acidic conditions are essential to minimize enzymatic hydrolysis.[1][3]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis. Storing samples at room temperature can lead to substantial degradation in a short period.[3][4]
-
Enzymatic Activity: Biological matrices, such as blood and plasma, contain enzymes like arylesterases and carboxylesterases that rapidly hydrolyze nafamostat.[1][2]
Q3: How does the type of blood collection tube affect the stability of Nafamostat-13C6?
A3: The choice of blood collection tube can significantly impact the stability of Nafamostat-13C6. Tubes containing esterase inhibitors, such as sodium fluoride/potassium oxalate, are recommended to minimize enzymatic degradation.[3][4] Storing these tubes at 4°C further enhances stability.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of Nafamostat-13C6 in plasma samples. | Hydrolysis due to inappropriate sample handling. | 1. Ensure rapid processing of blood samples immediately after collection.[1] 2. Use blood collection tubes containing an esterase inhibitor (e.g., sodium fluoride).[3][4] 3. Immediately chill samples to 4°C and perform centrifugation as quickly as possible (e.g., within 5 minutes).[1][5] 4. Acidify the resulting plasma to a pH of 1.2-2.2 with HCl or formic acid.[1][6] 5. Store acidified plasma at -20°C or -80°C.[3][7] |
| High variability in results between experimental replicates. | Inconsistent hydrolysis of Nafamostat-13C6 across different samples. | 1. Standardize the entire sample preparation workflow, ensuring uniform timing for each step. 2. Maintain consistent temperature control for all samples throughout the process. 3. Ensure precise and uniform pH adjustment for all plasma samples. |
| Complete loss of Nafamostat-13C6 signal. | Extensive degradation due to prolonged storage at improper conditions. | 1. Discard the current samples and collect fresh ones, strictly adhering to the recommended handling and storage protocols. 2. Prepare stock solutions fresh and aliquot for single use to avoid repeated freeze-thaw cycles.[7] |
Quantitative Data Summary
The stability of nafamostat is highly dependent on the storage conditions. The following tables summarize the stability data from various studies.
Table 1: Stability of Nafamostat in Plasma under Different pH and Storage Conditions
| pH Condition | Reagent | pH | Storage Condition | Stability (%) | Reference |
| Acidic | 0.35% HCl | 1.2 | Room Temp, 24h | Stable | [1][6] |
| Acidic | 0.35% HCl | 1.2 | 5 Freeze-Thaw Cycles | Stable | [1][6] |
| Acidic | 0.35% HCl | 1.2 | -20°C, 10 days | Stable | [1][6] |
| Acidic | 1.0% Formic Acid | 2.2 | Room Temp, 24h | Stable | [1][5] |
| Neutral | Saline | 5.5 | Room Temp, 24h | Significantly Reduced | [1][6] |
| Alkaline | 0.1% Ammonium Hydroxide | 10.5 | Room Temp, 24h | Significantly Reduced | [1] |
Table 2: Stability of Nafamostat in Whole Blood
| Blood Collection Tube | Storage Temperature | Duration | Stability (%) | Reference |
| Sodium Fluoride/Potassium Oxalate | Room Temperature | 1 hour | 89 | [4] |
| Lithium Heparin | Room Temperature | 1 hour | 90 | [4] |
| Lithium Heparin | 4°C | 2 hours | 94 | [4] |
| Sodium Fluoride/Potassium Oxalate | 4°C | 3 hours | 91 | [4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant, preferably sodium fluoride/potassium oxalate, to inhibit esterase activity.[3][4]
-
Immediate Chilling: Place the collected blood samples on ice or at 4°C immediately after collection.[4]
-
Centrifugation: Centrifuge the blood samples as soon as possible to separate the plasma. A shortened centrifugation time of 5 minutes is recommended to minimize enzymatic degradation.[1][5]
-
Plasma Acidification: Immediately after centrifugation, transfer the plasma to a new tube. To prevent hydrolysis, acidify the plasma by adding a small volume of concentrated acid. For example, add 3 µL of 5.5 M HCl to 150 µL of plasma to achieve a final HCl concentration of approximately 0.35% (pH ≈ 1.2).[1][6]
-
Storage: Store the acidified plasma samples at -20°C for short-term storage or at -80°C for long-term storage.[3][7]
Protocol 2: Stock Solution Preparation and Storage
-
Reconstitution: Prepare stock solutions of Nafamostat-13C6 by dissolving the compound in an appropriate organic solvent such as methanol (B129727) or DMSO.[5][6]
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light and store under a nitrogen atmosphere if possible.[7]
Visualizations
Caption: Factors promoting the hydrolysis of Nafamostat-13C6.
Caption: Workflow for preventing Nafamostat-13C6 hydrolysis.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Mass Spectrometry for Nafamostat-13C6 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and quantification of Nafamostat (B1217035) and its isotopic internal standard, Nafamostat-13C6, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of Nafamostat and Nafamostat-13C6?
A1: Successful detection of Nafamostat and its internal standard, Nafamostat-13C6, is typically achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive mode.[1] Due to the presence of guanidine (B92328) and amidine groups, Nafamostat is readily ionized in the positive mode.[2] The most abundant ion for Nafamostat is the doubly-charged ion [M+2H]2+.[2][3]
Q2: Why is Nafamostat-13C6 the preferred internal standard for quantitative analysis?
A2: Nafamostat-13C6 is a stable isotope-labeled internal standard that has nearly identical chemical and physical properties to Nafamostat. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response. This leads to more accurate and precise quantification.[3][4]
Q3: What are the main challenges in the bioanalysis of Nafamostat?
A3: The primary challenges in Nafamostat bioanalysis are its high polarity and significant instability in biological matrices.[3][4] Nafamostat is rapidly hydrolyzed by esterases present in blood and plasma.[3][5][6] Therefore, meticulous sample collection, handling, and storage procedures are critical to prevent its degradation before analysis.[4][5]
Q4: How can I prevent the degradation of Nafamostat in my samples?
A4: To minimize the degradation of Nafamostat, the following steps are crucial:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor, such as sodium fluoride.[5][6]
-
Temperature Control: Process samples at low temperatures (e.g., on ice) and store plasma at -80°C until analysis.[4][5]
-
pH Adjustment: Acidification of plasma samples with acids like hydrochloric acid (HCl) or formic acid can help inhibit enzymatic hydrolysis.[3][4]
-
Prompt Processing: Process samples as quickly as possible to minimize the time for potential degradation.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / No Peak Detected | 1. Nafamostat Degradation: The analyte may have degraded due to improper sample handling or storage.[5][6]2. Suboptimal Ionization: The electrospray ionization source parameters may not be optimized.[7]3. Incorrect MRM Transitions: The selected precursor and product ions may be incorrect or not the most abundant.[3]4. Low Sample Concentration: The concentration of Nafamostat in the sample might be below the limit of detection. | 1. Review and strictly adhere to the sample handling protocol (See Experimental Protocols section). Ensure samples are collected with esterase inhibitors, kept cold, and processed quickly.[5][6]2. Optimize ESI source parameters such as gas temperature, gas flow, and nebulizer pressure.[1] A typical starting point for gas temperature is around 220°C.[1]3. Verify the MRM transitions. For Nafamostat, the transition m/z 174.4 → 165.8 is commonly used. For Nafamostat-13C6, it is m/z 177.4 → 168.9.[1][3]4. If possible, concentrate the sample using solid-phase extraction (SPE).[3][4] |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in the extraction procedure can lead to inconsistent recovery.[1]2. Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Nafamostat.[7]3. Autosampler Instability: Nafamostat can degrade in the autosampler over time, especially if not kept cool.[5][6] | 1. Ensure a standardized and validated sample preparation protocol is followed for all samples. The use of an internal standard like Nafamostat-13C6 is critical to correct for these variations.[3][4]2. Optimize the chromatographic separation to separate Nafamostat from interfering matrix components. A C18 column is commonly used.[4] Employ a robust sample cleanup method like SPE.[3][4]3. Maintain the autosampler at a low temperature (e.g., 4°C). The stability of Nafamostat in extracted plasma in the autosampler is limited, with degradation reported at a rate of about 4.7% per hour.[5][6] |
| Peak Tailing or Splitting | 1. Poor Chromatography: Issues with the analytical column, mobile phase, or gradient can lead to poor peak shape.2. Column Overloading: Injecting too much sample can saturate the column. | 1. Ensure the column is properly conditioned and has not degraded. Optimize the mobile phase composition and gradient. A common mobile phase is a mixture of methanol (B129727) and water with 0.1% formic acid.[1][2]2. Reduce the injection volume or dilute the sample. |
| Carryover | Adsorption of Nafamostat: Nafamostat may adsorb to components of the LC-MS system, leading to its appearance in subsequent blank injections. | 1. Implement a rigorous wash procedure for the injection needle and port between samples.2. Use a mobile phase with sufficient organic content to elute Nafamostat effectively. |
Quantitative Data Summary
Table 1: Recommended Mass Spectrometry Parameters for Nafamostat and Nafamostat-13C6
| Parameter | Nafamostat | Nafamostat-13C6 (Internal Standard) | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | [1] |
| Precursor Ion (Q1) | m/z 174.4 ([M+2H]2+) | m/z 177.4 ([M+2H]2+) | [1][3] |
| Product Ion (Q3) | m/z 165.8 | m/z 168.9 | [1][3] |
| Collision Energy (eV) | 11 | 11 | [1] |
| Dwell Time (ms) | 200 | 200 | [1] |
Table 2: Example LC-MS/MS System Parameters
| Parameter | Setting | Reference |
| Gas Temperature | 220 °C | [1] |
| Gas Flow Rate | 17 L/min | [1] |
| Nebulizer Gas Pressure | 45 psi | [1] |
| Fragment Voltage | 380 V | [1] |
Experimental Protocols
Detailed Methodology for Nafamostat Quantification in Plasma
1. Sample Collection and Stabilization:
-
Collect blood samples in tubes containing an anticoagulant (e.g., lithium heparin) and an esterase inhibitor (e.g., sodium fluoride).[5]
-
Immediately place the collected samples on ice (4°C) to minimize enzymatic degradation.[4][5]
-
Centrifuge the blood samples at a low temperature to separate the plasma.[4]
-
Acidify the plasma with 0.35% HCl to a pH of approximately 1.2 to further inhibit esterase activity.[3]
-
Store the stabilized plasma samples at -80°C until analysis.[4]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an appropriate amount of Nafamostat-13C6 internal standard to the plasma sample.[4]
-
Condition an SPE cartridge (e.g., a C18 cartridge) according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute Nafamostat and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[4]
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.[4]
-
Use a C18 analytical column to separate Nafamostat from other components.[4]
-
Employ a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol).[1][2] An isocratic mobile phase of 50:50 (v/v) 0.1% aqueous formic acid and methanol can be used.[1]
-
Set the mass spectrometer to monitor the MRM transitions specified in Table 1.
4. Data Analysis:
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Nafamostat.[4]
-
Determine the concentration of Nafamostat in the unknown samples by comparing the peak area ratio of Nafamostat to Nafamostat-13C6 against the calibration curve.[4]
Visualizations
Caption: Experimental workflow for Nafamostat quantification.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. gmi-inc.com [gmi-inc.com]
Strategies to improve the stability of Nafamostat-13C6 in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Nafamostat-13C6 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Nafamostat-13C6 and why is its stability in biological samples a concern?
A1: Nafamostat (B1217035) is a synthetic serine protease inhibitor used as an anticoagulant and investigated for various therapeutic applications.[1][2][3][4] Nafamostat-13C6 is a stable isotope-labeled version of Nafamostat, commonly used as an internal standard in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stability of both Nafamostat and Nafamostat-13C6 is a significant concern because the ester bond in the molecule is highly susceptible to rapid hydrolysis by esterase enzymes present in biological matrices like blood and plasma.[5][8] This degradation can lead to inaccurate quantification and unreliable pharmacokinetic and pharmacodynamic data.[8]
Q2: What are the primary degradation products of Nafamostat-13C6?
A2: The primary degradation pathway for Nafamostat, and by extension Nafamostat-13C6, is hydrolysis of its ester linkage. This enzymatic breakdown results in two main inactive metabolites: 6-amidino-2-naphthol (B1198881) and p-guanidinobenzoic acid.[1][9][10][11]
Q3: What are the key factors influencing the stability of Nafamostat-13C6 in biological matrices?
A3: Several factors can significantly impact the stability of Nafamostat-13C6 in biological samples:
-
Enzymatic Activity: Esterases found in erythrocytes and plasma are the primary drivers of Nafamostat degradation.[5][8][10]
-
Temperature: Higher temperatures accelerate the rate of enzymatic hydrolysis.[8][12] Storing samples at room temperature leads to poor stability.[10][12]
-
pH: The stability of Nafamostat is highly pH-dependent. An acidic environment is essential to inhibit enzymatic hydrolysis in plasma samples.[5][12][13]
-
Choice of Anticoagulant: The type of anticoagulant used during blood collection can influence stability.[8][12]
-
Time Between Collection and Processing: The duration between sample collection and processing (e.g., centrifugation, plasma separation, and stabilization) is critical. Prompt handling is necessary to minimize degradation.[8]
Q4: What is the recommended procedure for blood sample collection to ensure Nafamostat-13C6 stability?
A4: To ensure the stability of Nafamostat-13C6, it is recommended to collect blood samples in tubes containing an esterase inhibitor. Sodium fluoride (B91410)/potassium oxalate (B1200264) tubes are preferred.[12][14][15][16] Immediately after collection, the blood tubes should be chilled to 4°C to slow down enzymatic degradation.[10][12]
Q5: How should I process and store plasma samples to maintain the integrity of Nafamostat-13C6?
A5: After blood collection, prompt processing is crucial. Centrifuge the chilled blood samples to separate the plasma.[5][13] Immediately after separation, the plasma should be acidified to a pH of 1.2 by adding a small volume of concentrated acid, such as 5.5 M HCl.[5][13] Acidified plasma samples should then be stored frozen at -20°C or, for longer-term storage, at -70°C or -80°C.[1][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of Nafamostat-13C6 | Rapid degradation due to improper sample handling. | - Ensure blood collection in sodium fluoride/potassium oxalate tubes. - Immediately chill blood samples to 4°C after collection.[10][12] - Process blood to plasma within 3 hours of collection.[12][14][15][16] - Immediately acidify plasma to pH 1.2 after separation.[5][13] |
| High variability in Nafamostat-13C6 concentrations between replicate samples | Inconsistent sample processing times or temperature exposure. | - Standardize the entire sample handling workflow, from collection to storage. - Ensure all samples are consistently kept at 4°C during processing.[12] - Acidify all plasma samples immediately after separation. |
| Evidence of significant degradation (e.g., high levels of 6-amidino-2-naphthol) | Inadequate inhibition of esterase activity. | - Confirm the use of blood collection tubes containing sodium fluoride.[12][14] - Consider adding a higher concentration of sodium fluoride or another esterase inhibitor if degradation persists.[12] - Ensure immediate and thorough chilling of the samples. |
| Loss of stability during long-term storage | Improper storage conditions (temperature or pH). | - Store acidified plasma samples at -70°C or -80°C for long-term stability.[1][13] - Avoid repeated freeze-thaw cycles.[13] Aliquot samples before freezing if multiple analyses are planned. |
| Inconsistent results in long-term cell culture experiments | Degradation of Nafamostat in the culture medium at physiological pH and 37°C. | - For multi-day experiments, replace the cell culture medium containing Nafamostat frequently (e.g., every 12-24 hours) to maintain a consistent concentration.[17] - Always prepare fresh working solutions of Nafamostat immediately before use.[17] |
Quantitative Data Summary
The following tables summarize the stability of Nafamostat under various conditions as reported in the literature. It is presumed that Nafamostat-13C6 exhibits a similar stability profile.
Table 1: Stability of Nafamostat in Whole Blood
| Anticoagulant | Temperature | Duration | Percent Remaining | Reference |
| Sodium Fluoride/Potassium Oxalate | 4°C | 3 hours | 91% | [12][14] |
| Lithium Heparin | 4°C | 2 hours | 94% | [12] |
| Sodium Fluoride/Potassium Oxalate | Room Temp | 1 hour | 89% | [12] |
| Lithium Heparin | Room Temp | 1 hour | 90% | [12] |
| Lithium Heparin + 2.5 mg/mL Sodium Fluoride | 4°C | 4 hours | 92% | [12] |
| Sodium Fluoride/Potassium Oxalate + 2.5 mg/mL Sodium Fluoride | 4°C | 4 hours | 98% | [12] |
Table 2: Stability of Nafamostat in Plasma
| Condition | Temperature | Duration | Percent Remaining | Reference |
| Extracted Plasma (in autosampler) | 5°C | 8 hours | Degrades at 4.7 ± 0.7% per hour | [10][12][14] |
| Rat Plasma (pH 1.2) | Room Temp | 24 hours | Stable | [5][13] |
| Rat Plasma (pH 1.2) | -20°C to Room Temp | 5 Freeze-Thaw Cycles | Stable | [13] |
| Rat Plasma (pH 1.2) | -20°C | 10 days | Stable | [13] |
| Rat Plasma (pH 5.5) | Room Temp | 24 hours | Significantly reduced | [5][13] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Nafamostat-13C6 Stability
-
Blood Collection: Collect whole blood samples directly into pre-chilled (4°C) blood collection tubes containing sodium fluoride/potassium oxalate as the anticoagulant.
-
Immediate Chilling: Immediately after collection, place the blood tubes on ice or in a refrigerated environment at 4°C.
-
Centrifugation: Within 3 hours of collection, centrifuge the blood samples at an appropriate speed (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Plasma Acidification: Transfer the plasma supernatant to a new polypropylene (B1209903) tube. For every 150 µL of plasma, add 3 µL of 5.5 M hydrochloric acid (HCl) to achieve a final pH of approximately 1.2.[5][13] Vortex briefly to mix.
-
Storage: Immediately freeze the acidified plasma samples at -20°C for short-term storage or at -80°C for long-term storage.[1]
Protocol 2: Stability Assessment of Nafamostat-13C6 in Plasma
-
Sample Preparation: Prepare quality control (QC) samples by spiking a known concentration of Nafamostat-13C6 into a pool of stabilized (acidified) blank plasma.
-
Stability Conditions:
-
Freeze-Thaw Stability: Subject aliquots of QC samples to multiple (e.g., 3-5) freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours and then thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Keep aliquots of QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store aliquots of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6 months).
-
-
Sample Analysis: After exposure to the respective stability conditions, analyze the QC samples along with a freshly prepared calibration curve and freshly thawed control QC samples using a validated LC-MS/MS method.
-
Data Evaluation: The concentration of Nafamostat-13C6 in the stability-tested samples is compared to that of the control samples. The stability is considered acceptable if the mean concentration of the test samples is within ±15% of the mean concentration of the control samples.
Visualizations
Caption: Recommended workflow for handling biological samples for Nafamostat-13C6 analysis.
Caption: Simplified signaling pathway showing the inhibitory action of Nafamostat.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting low signal intensity of Nafamostat-13C6 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with the Nafamostat-13C6 internal standard (IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity of the Nafamostat-13C6 Internal Standard
Q1: I am observing a very low or no signal for my Nafamostat-13C6 internal standard. What are the primary causes?
A1: Low or no signal from your Nafamostat-13C6 internal standard can stem from several factors, primarily related to its inherent instability and handling. The most common causes are improper storage, degradation during sample preparation, and suboptimal mass spectrometer settings.
Q2: How should I properly store and handle the Nafamostat-13C6 internal standard to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of Nafamostat-13C6. As a stable isotope-labeled version of Nafamostat (B1217035), it is equally susceptible to hydrolysis.[1]
Key Handling & Storage Recommendations:
-
Lyophilized Powder: Store the solid form at -20°C, protected from light and under nitrogen for long-term stability.[2]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. For storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Solvent Purity: Use newly opened, high-purity DMSO, as hygroscopic DMSO can introduce water and accelerate degradation.[2]
Table 1: Recommended Storage Conditions for Nafamostat-13C6 Stock Solutions [1][2]
| Solvent | Storage Temperature | Duration | Key Considerations |
| Anhydrous DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen. Aliquot to prevent freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | Up to 1 month | Protect from light, store under nitrogen. Aliquot to prevent freeze-thaw cycles. |
Q3: My storage conditions are correct, but the signal is still low. Could the issue be sample preparation?
A3: Yes, this is highly likely. Nafamostat is notoriously unstable in biological matrices like blood and plasma due to enzymatic and chemical hydrolysis.[3][4] The ester bond is rapidly cleaved, and since Nafamostat-13C6 is chemically identical to the analyte, it will degrade at the same rate.[5]
Experimental Protocol: Stabilizing Nafamostat-13C6 in Plasma Samples
To prevent degradation during sample collection and preparation, immediate stabilization is crucial.
-
Blood Collection: Collect blood samples in tubes containing a combination of sodium fluoride (B91410) (an esterase inhibitor) and potassium oxalate (B1200264) (an anticoagulant).[3][6]
-
Temperature Control: Keep blood samples on ice (or at 4°C) immediately after collection and process them as quickly as possible, ideally within 3 hours.[3][6]
-
Plasma Acidification: After centrifuging to obtain plasma, immediately acidify the plasma to a pH of approximately 1.2. This can be achieved by adding 3 µL of 5.5 mol/L HCl to every 150 µL of plasma.[4] This acidic environment is essential to inhibit enzymatic hydrolysis.[4]
-
Extraction: Proceed with a validated extraction method, such as solid-phase extraction (SPE), keeping the samples cold throughout the process.[7]
Table 2: Stability of Nafamostat in Human Plasma Under Various Conditions [4]
| pH of Plasma | Storage Condition | Stability (%) (Observed/Theoretical Conc.) |
| 1.2 (0.35% HCl) | Immediately | ~100% |
| 1.2 (0.35% HCl) | 24h at Room Temp | ~100% |
| 1.2 (0.35% HCl) | 5 Freeze-Thaw Cycles | ~100% |
| 5.5 (Saline) | Immediately | ~100% |
| 5.5 (Saline) | 24h at Room Temp | Significantly Reduced |
| 10.5 (0.1% NH4OH) | 24h at Room Temp | Significantly Reduced |
Q4: I have followed the storage and sample preparation guidelines, but the signal intensity remains poor. What mass spectrometry parameters should I check?
A4: If you have ruled out degradation, the issue may lie with the instrument settings. Nafamostat is a polar molecule that can form doubly-charged ions in the mass spectrometer source.[7][8]
Key Experimental Parameters for LC-MS/MS:
-
Ionization Mode: Use positive electrospray ionization (ESI).[7]
-
Precursor Ion: Nafamostat often forms a doubly-charged precursor ion [M+2H]²⁺. For Nafamostat-13C6, this corresponds to an m/z of 177.4.[7] Monitoring the singly charged ion may result in a lower signal.
-
MRM Transition: A commonly used multiple reaction monitoring (MRM) transition for Nafamostat-13C6 is m/z 177.4 → 168.9 .[7] Ensure your instrument is set to monitor this transition.
-
Source Optimization: Infuse a standard solution of Nafamostat-13C6 to optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.[9]
Table 3: Example Mass Spectrometry Parameters for Nafamostat-13C6 [7]
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Precursor Ion (Q1) | m/z 177.4 [M+2H]²⁺ |
| Product Ion (Q3) | m/z 168.9 |
| Collision Energy | Requires optimization for your specific instrument |
Q5: Could matrix effects be suppressing my internal standard signal?
A5: Yes, even with a stable isotope-labeled internal standard, severe matrix effects can suppress the signal to a point where it is undetectable.[10][11] Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of the analyte and internal standard.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to better separate Nafamostat-13C6 from matrix interferences.
-
Enhance Sample Cleanup: Employ a more rigorous sample cleanup method, such as a different solid-phase extraction (SPE) protocol, to remove interfering matrix components.[12]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve low signal intensity for the Nafamostat-13C6 internal standard.
Caption: Troubleshooting workflow for low Nafamostat-13C6 signal.
Signaling Pathway and Degradation
Nafamostat functions as a serine protease inhibitor. Its stability is compromised by hydrolysis, a key consideration in experimental design.
Caption: Hydrolytic degradation pathway of Nafamostat.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. A method for quantifying the unstable and highly polar drug nafamostat mesilate in human plasma with optimized solid-phase extraction and ESI-MS detection: more accurate evaluation for pharmacokinetic study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Matrix Effects in Bioanalysis with Nafamostat-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nafamostat-13C6 as an internal standard to mitigate matrix effects in the bioanalysis of Nafamostat.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in bioanalysis?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: How does Nafamostat-13C6 help in mitigating matrix effects?
A: Nafamostat-13C6 is a stable isotope-labeled internal standard (SIL-IS) of Nafamostat. Since it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[2][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q3: When should I suspect that matrix effects are impacting my Nafamostat assay?
A: You should suspect matrix effects if you observe poor accuracy and precision in your quality control (QC) samples, especially when analyzing samples from different individuals or lots of biological matrix.[1] Other indicators include inconsistent analyte response, poor reproducibility, and a high degree of variability in the internal standard response between samples.
Q4: What are the primary causes of matrix effects in plasma or serum samples?
A: The primary causes of matrix effects in plasma or serum are endogenous components such as phospholipids, proteins, salts, and anticoagulants.[4] Exogenous components introduced during sample collection, storage, or processing can also contribute.[4]
Q5: Can I use a different internal standard instead of Nafamostat-13C6?
A: While other structurally similar compounds can be used as internal standards, a stable isotope-labeled version of the analyte like Nafamostat-13C6 is considered the gold standard for LC-MS bioanalysis.[2][4] This is because it has the highest likelihood of co-eluting with the analyte and being affected by the matrix in the same way. The use of a different internal standard may not adequately compensate for matrix effects.
Troubleshooting Guide
Issue 1: High variability in analyte response despite using Nafamostat-13C6.
-
Possible Cause: Significant and highly variable matrix effects between different sample lots that are not being fully compensated for by the internal standard.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement across at least six different lots of the biological matrix.[1] This will help you understand the magnitude and variability of the matrix effect.
-
Optimize Sample Preparation: A more rigorous sample cleanup method may be necessary to remove interfering matrix components. If you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For Nafamostat, SPE has been shown to be effective.[5][6]
-
Optimize Chromatography: Modify your chromatographic method to better separate Nafamostat from co-eluting matrix components.[1] This can involve changing the analytical column, mobile phase composition, or gradient profile.
-
Issue 2: Inconsistent or unexpectedly low/high Nafamostat-13C6 response.
-
Possible Cause: The response of the internal standard is being affected by a variable matrix effect.[1]
-
Troubleshooting Steps:
-
Check for Co-elution: Ensure that Nafamostat and Nafamostat-13C6 are co-eluting. While unlikely with a 13C-labeled standard, chromatographic separation can sometimes occur with deuterium-labeled standards.
-
Investigate Matrix Composition: Different patient populations or disease states can lead to significant differences in matrix composition. If possible, prepare matrix-matched calibration standards and QC samples using a matrix from a similar population as your study samples.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[2]
-
Issue 3: Method fails validation for matrix effect with different lots of biological matrix.
-
Possible Cause: The method is susceptible to inter-subject or inter-lot variability in the matrix composition.[1]
-
Troubleshooting Steps:
-
Identify the Source of Variability: Use the post-extraction addition experiment with the different matrix lots to determine if the degree of ion suppression or enhancement varies significantly between them.[1]
-
Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots.
-
Chromatographic Optimization: Focus on achieving baseline separation of your analyte from any interfering peaks that appear in some lots but not others.[1]
-
Consider a Different Ionization Technique: If using electrospray ionization (ESI), which is more prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is amenable.[3]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol is used to quantitatively determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nafamostat and Nafamostat-13C6 into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Nafamostat and Nafamostat-13C6 into the extracted matrix at the same low and high QC concentrations as Set A.
-
Set C (Extracted Samples): Spike blank biological matrix with Nafamostat and Nafamostat-13C6 at low and high QC concentrations and process them through the entire extraction procedure.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should be ≤15%.
-
Data Presentation
Table 1: Illustrative Data for Matrix Effect Assessment of Nafamostat with Nafamostat-13C6 Internal Standard
| Lot # | Analyte MF | IS MF | IS-Normalized MF | Analyte RE (%) | IS RE (%) | Analyte PE (%) | IS PE (%) |
| 1 | 0.85 | 0.87 | 0.98 | 92.5 | 91.8 | 78.6 | 79.9 |
| 2 | 0.92 | 0.94 | 0.98 | 91.8 | 92.1 | 84.5 | 86.6 |
| 3 | 0.78 | 0.80 | 0.98 | 93.1 | 92.5 | 72.6 | 74.0 |
| 4 | 0.95 | 0.96 | 0.99 | 92.2 | 91.9 | 87.6 | 88.2 |
| 5 | 0.88 | 0.90 | 0.98 | 91.5 | 91.3 | 80.5 | 82.2 |
| 6 | 0.83 | 0.84 | 0.99 | 92.8 | 92.3 | 77.0 | 77.5 |
| Mean | 0.87 | 0.89 | 0.98 | 92.3 | 92.0 | 80.1 | 81.4 |
| %CV | 7.4 | 6.3 | 0.5 | 0.7 | 0.4 | 6.8 | 6.0 |
This is illustrative data. Actual results may vary.
Visualizations
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Caption: Mechanism of matrix effect and compensation by a co-eluting internal standard.
Caption: Troubleshooting logic for addressing matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Long-Term Cell Culture Experiments with Nafamostat
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistent results in long-term cell culture experiments involving Nafamostat. The following information is designed to address specific issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is Nafamostat and what is its primary mechanism of action?
A1: Nafamostat is a synthetic, broad-spectrum serine protease inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of various serine proteases, which are enzymes crucial for processes like blood coagulation, inflammation, and viral entry into host cells.[1][4] A key target of Nafamostat is the Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in the activation of viral spike proteins, such as that of SARS-CoV-2, thereby preventing viral fusion with the host cell membrane.[1][5][6] It also inhibits other proteases like thrombin, plasmin, trypsin, and kallikrein.[1][4]
Q2: I am observing inconsistent results in my long-term cell culture experiments with Nafamostat. What could be the cause?
A2: The most likely cause of inconsistent results is the inherent instability of Nafamostat in aqueous solutions, including cell culture media.[1] Nafamostat is prone to rapid hydrolysis, especially at the physiological pH (around 7.4) and temperature (37°C) typical of cell culture conditions.[1] This degradation leads to a decrease in the effective concentration of the active compound over time, resulting in variable experimental outcomes.
Q3: How quickly does Nafamostat degrade in solution?
Q4: What are the degradation products of Nafamostat?
A4: The main metabolites of Nafamostat are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (B1198881) (AN), which are considered inactive as protease inhibitors.[9]
Q5: How should I prepare and store Nafamostat stock solutions?
A5: It is recommended to dissolve Nafamostat mesylate powder in anhydrous DMSO to prepare a stock solution (e.g., 10-50 mM).[3] This stock solution should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at 4°C for short-term use (up to 1 month).[1][3][5] Aqueous solutions of Nafamostat are not recommended for storage.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or loss of inhibitory effect over time | Nafamostat degradation in the cell culture medium.[1] | 1. Increase the frequency of media changes (e.g., from every 48h to every 24h or even 12h).[1] 2. Prepare fresh Nafamostat working solutions for each media change.[1] 3. Consider a higher initial concentration to compensate for degradation, but be mindful of potential cytotoxicity.[1] 4. Perform a time-course experiment to assess the duration of Nafamostat's inhibitory activity under your specific conditions.[1] |
| High variability between replicate wells or experiments | Inconsistent Nafamostat concentration due to degradation.[1] | 1. Ensure precise and consistent timing of media changes and Nafamostat addition.[1] 2. Prepare a single large batch of Nafamostat-containing medium for all replicates in an experiment to minimize pipetting variations.[1] 3. Verify the stability of your Nafamostat stock solution. |
| Unexpected cytotoxicity | High concentration of Nafamostat or its degradation products. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.[1] 2. Ensure that the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.5%).[1][3] |
| No observed effect of Nafamostat | Complete degradation of Nafamostat before it can exert its effect. | 1. For short-term assays, pre-incubate the cells with Nafamostat for 1-2 hours before adding other reagents.[1] 2. Confirm the activity of your Nafamostat stock by testing it in a functional assay with a known sensitive target.[1] 3. Analyze the concentration of Nafamostat in your culture supernatant over time using HPLC.[1] |
| Precipitation of Nafamostat in media | Exceeding solubility limits, improper stock solution preparation, or interactions with media components.[3] | 1. Ensure the final concentration of Nafamostat does not exceed its solubility in your specific cell culture medium.[3] 2. Prepare stock solutions in anhydrous DMSO and ensure complete dissolution.[3] 3. Add the stock solution to pre-warmed media slowly while gently mixing.[3] 4. Consider using serum-free media initially to dissolve Nafamostat before adding serum.[3] |
Data Presentation
Table 1: Stability of Nafamostat in Aqueous Solutions
| Condition | pH | Stability | Reference |
| Rat Plasma (Room Temp, 24h) | 1.2 (0.35% HCl) | Stable | [7][8] |
| Rat Plasma (Room Temp, 24h) | 10.5 (0.1% NH4OH) | Significantly Reduced | [7][8] |
| Extracted Plasma (5°C) | Neutral | Degrades at ~4.7% per hour | [1] |
Table 2: Effective Concentrations of Nafamostat in In Vitro Antiviral Assays
| Virus | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Calu-3 | EC50 | ~10 nM | [10][11] |
| MERS-CoV | Calu-3 | Viral Entry Inhibition (1 nM) | 100-fold reduction | [12] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | EC50 | ~30 µM | [10][13] |
| Influenza A (H1N1) | HTE | Viral Titer Reduction (10 µg/ml) | Significant |
Experimental Protocols
Protocol 1: General Handling and Stock Solution Preparation
-
Materials:
-
Nafamostat mesylate powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 5.4 mg of Nafamostat mesylate powder in 1 mL of anhydrous DMSO.[3]
-
Vortex briefly to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.[3]
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).[1][5]
-
Protocol 2: Long-Term Cell Culture Treatment with Nafamostat
-
Objective: To maintain a consistent effective concentration of Nafamostat over several days.
-
Procedure:
-
Seed cells at a density that will not lead to overconfluence during the experiment. Consider reducing serum concentration if proliferation is too rapid.
-
Prepare a fresh working solution of Nafamostat in pre-warmed cell culture medium immediately before each media change.
-
Completely replace the culture medium with the fresh Nafamostat-containing medium every 12 to 24 hours.[1] The optimal frequency should be determined empirically for your specific cell line and experimental conditions.
-
For experiments lasting several days, it may be necessary to passage the cells. After trypsinization, re-seed the cells in a new flask with fresh medium containing Nafamostat.
-
Protocol 3: Quantification of Nafamostat in Cell Culture Supernatant by HPLC-UV (Generalized Method)
-
Objective: To determine the concentration of Nafamostat in the culture medium over time. This protocol is a generalized procedure and may require optimization.
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.[1]
-
To 500 µL of supernatant, add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
Mandatory Visualizations
Caption: Simplified signaling pathways inhibited by Nafamostat.
Caption: Troubleshooting workflow for inconsistent Nafamostat results.
References
- 1. benchchem.com [benchchem.com]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Nafamostat-13C6 Stability in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the stability of Nafamostat-13C6 in plasma samples through pH adjustment. Accurate quantification of Nafamostat-13C6, a common internal standard for Nafamostat (B1217035), is critical for pharmacokinetic and pharmacodynamic studies. However, its inherent instability in biological matrices poses a significant analytical challenge.[1][2][3][4][5] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Nafamostat-13C6 levels | Rapid degradation due to enzymatic hydrolysis in plasma.[1][4][5][6] | Immediately after blood collection, chill the sample to 4°C and separate the plasma within 3 hours.[6][7] Acidify the plasma to a pH of approximately 1.2-2.2 immediately after separation.[1][4][8][9] |
| High variability between replicate samples | Inconsistent sample processing times, temperatures, or pH adjustment. | Standardize the workflow for all samples, ensuring consistent timing for each step, maintaining a cold chain, and using precise volumes of acid for pH adjustment. |
| Poor recovery during sample extraction | Suboptimal pH during the solid-phase extraction (SPE) process. | Optimize the pH of the wash and elution buffers for the SPE procedure. Studies suggest that a pH of 5 can be efficient for extraction.[2] |
| Instrumental analysis failure | Degradation of Nafamostat-13C6 in the autosampler. | Maintain the autosampler at a controlled low temperature (e.g., 4-5°C).[9][10] Be aware that even in extracted plasma, Nafamostat can degrade over time.[4][7][9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is Nafamostat-13C6 unstable in plasma?
A1: Nafamostat-13C6, like its unlabeled counterpart Nafamostat, contains an ester group that is rapidly hydrolyzed by esterases present in erythrocytes and plasma.[1][4][6] This enzymatic degradation leads to the formation of inactive metabolites and a significant decrease in the concentration of the parent compound, compromising the accuracy of analytical measurements.
Q2: What is the optimal pH for stabilizing Nafamostat-13C6 in plasma?
A2: An acidic pH is essential to inhibit the enzymatic hydrolysis of Nafamostat-13C6.[1][4][9][10] A pH range of 1.2 to 2.2 has been shown to maintain stability under various storage conditions.[1][8][9] This is typically achieved by adding a small volume of a strong acid, such as hydrochloric acid or formic acid, to the plasma sample.[1][8]
Q3: What type of blood collection tubes should be used?
A3: For optimal stability, it is recommended to collect blood in tubes containing sodium fluoride (B91410)/potassium oxalate (B1200264).[6][7][10] Sodium fluoride acts as an esterase inhibitor, which helps to slow down the degradation of Nafamostat-13C6 before plasma separation.[6][10]
Q4: How should plasma samples be stored after acidification?
A4: After acidification, plasma samples should be immediately frozen and stored at -20°C or, for longer-term storage, at -80°C until analysis.[3][6] Studies have shown that acidified plasma maintains Nafamostat stability for at least 10 days at -20°C.[1][8]
Q5: Can freeze-thaw cycles affect the stability of acidified Nafamostat-13C6 samples?
A5: In acidified plasma (pH 1.2), Nafamostat has been shown to be stable through at least five freeze-thaw cycles without significant degradation.[1][8]
Quantitative Data Summary
The following table summarizes the stability of Nafamostat in plasma under different pH conditions and storage scenarios. As Nafamostat-13C6 is an isotopic analog, its stability profile is expected to be identical.
Table 1: Effect of pH on the Stability of Nafamostat (160 ng/mL) in Plasma [1]
| Storage Condition | 0.35% HCl (pH = 1.2) | 1.0% Formic Acid (pH = 2.2) | 0.1% Formic Acid (pH = 2.8) | Saline (pH = 5.5) | 0.1% Ammonium Hydroxide (pH = 10.5) |
| Immediately | 101.3 ± 3.4% | 99.8 ± 2.1% | 100.5 ± 1.5% | 98.7 ± 2.9% | 95.3 ± 4.1% |
| 24 h at Room Temp. | 98.9 ± 2.7% | 97.5 ± 3.8% | 85.4 ± 4.5% | 12.3 ± 1.9% | < 1% |
| 5 Freeze-Thaw Cycles | 99.5 ± 1.9% | 98.2 ± 2.5% | 96.8 ± 3.1% | 90.1 ± 5.2% | 88.7 ± 6.3% |
| 10 days at -20°C | 98.7 ± 3.1% | 97.1 ± 4.2% | 94.3 ± 3.7% | 85.6 ± 4.8% | 82.4 ± 5.9% |
| Data is presented as mean ± standard deviation (n=3) of the observed concentration compared to the theoretical concentration.[1] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Stabilization
-
Blood Collection: Collect whole blood samples in tubes containing sodium fluoride/potassium oxalate as the anticoagulant and esterase inhibitor.[6][7][10]
-
Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated environment (4°C) immediately after collection to slow down enzymatic activity.[6][10]
-
Plasma Separation: Within 5 to 10 minutes of collection, centrifuge the blood samples at approximately 15,000 x g for 5 minutes to separate the plasma.[5]
-
Plasma Acidification: Carefully transfer the plasma supernatant to a clean polypropylene (B1209903) tube. To acidify, add 3 µL of 5.5 mol/L hydrochloric acid (HCl) to every 150 µL of plasma.[1][5][8] This will achieve a final HCl concentration of approximately 0.35% and a pH of about 1.2.[1][8]
-
Mixing: Gently vortex the acidified plasma sample to ensure uniform mixing.
-
Storage: Immediately freeze the acidified plasma samples and store them at -20°C or -80°C until analysis.[3][6]
Protocol 2: Quantification by LC-MS/MS
-
Sample Preparation:
-
Thaw the acidified plasma samples on ice.
-
To 150 µL of the acidified plasma sample, add an internal standard (if Nafamostat-13C6 is not being used as the internal standard).
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Load the supernatant from the protein precipitation step onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Nafamostat and Nafamostat-13C6 with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system, typically equipped with a C18 column, to separate the analytes.[3]
-
Introduce the column eluent into a tandem mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for both Nafamostat and Nafamostat-13C6 for quantification.[3]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations to determine the concentration of Nafamostat in the unknown samples, using the signal from Nafamostat-13C6 for normalization.[3]
-
Visualizations
Caption: Experimental workflow for enhancing Nafamostat-13C6 stability.
Caption: Nafamostat's mechanism as a serine protease inhibitor.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for quantifying the unstable and highly polar drug nafamostat mesilate in human plasma with optimized solid-phase extraction and ESI-MS detection: more accurate evaluation for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Minimizing experimental variability when using Nafamostat-13C6
Welcome to the technical support center for Nafamostat-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when using this stable isotope-labeled internal standard. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Nafamostat-13C6 and what is its primary application in research?
Nafamostat-13C6 is the stable isotope-labeled form of Nafamostat (B1217035), a synthetic serine protease inhibitor.[1][2][3] Its primary application in research is as an internal standard (IS) for the quantitative analysis of Nafamostat in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Using a stable isotope-labeled internal standard is a best practice in LC-MS/MS to correct for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.[6][7][8]
Q2: Why is Nafamostat unstable in biological samples and what are the implications for my experiments?
Nafamostat is an ester and is highly susceptible to rapid degradation in biological matrices, such as plasma and whole blood, due to enzymatic hydrolysis by esterases.[9][10][11] These enzymes are present in both red blood cells and plasma.[10] This instability can lead to a significant underestimation of Nafamostat concentration if samples are not handled and processed correctly.[9][11] The primary degradation products are 6-amidino-2-naphthol (B1198881) and p-guanidinobenzoic acid, which are inactive as protease inhibitors.[10][12]
Q3: What are the critical factors that influence the stability of Nafamostat-13C6 in experimental samples?
Several factors can significantly impact the stability of Nafamostat-13C6:
-
Temperature: Higher temperatures accelerate the rate of enzymatic degradation.[11]
-
pH: An acidic environment (pH around 1.2) is crucial to inhibit the enzymatic hydrolysis of Nafamostat.[10][11][13]
-
Choice of Anticoagulant: The type of anticoagulant used during blood collection is critical. Sodium fluoride (B91410)/potassium oxalate (B1200264) tubes are recommended as sodium fluoride acts as an esterase inhibitor.[9][10][11]
-
Time: The time between sample collection, processing, and analysis should be minimized to prevent degradation.[9][11]
Troubleshooting Guide
This guide addresses common issues encountered when using Nafamostat-13C6 as an internal standard.
Issue 1: Low or no signal for Nafamostat-13C6 in LC-MS/MS analysis.
-
Potential Cause: Degradation of the internal standard due to improper sample handling and storage.
-
Troubleshooting Steps:
-
Review your sample collection and processing protocol. Ensure that blood samples were collected in sodium fluoride/potassium oxalate tubes and immediately chilled to 4°C.[9][10][11]
-
Verify the time between collection and centrifugation. This should not exceed 3 hours.[9][14]
-
Confirm that plasma was acidified immediately after separation. [11][13]
-
Check the storage conditions of your stock solutions and samples. Nafamostat-13C6 stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months).[3][13] Plasma samples should be stored at -20°C or lower.[11]
-
Prepare fresh working solutions. Avoid repeated freeze-thaw cycles of stock solutions.[15]
-
Issue 2: High variability in Nafamostat-13C6 signal across samples.
-
Potential Cause: Inconsistent sample processing or matrix effects in the mass spectrometer.
-
Troubleshooting Steps:
-
Standardize your sample handling workflow. Ensure consistent timing and temperature control for all samples during collection, processing, and storage.[11]
-
Evaluate for matrix effects. This can be done by comparing the Nafamostat-13C6 signal in a neat solution versus a spiked blank matrix. Ion suppression or enhancement can lead to variability.[7]
-
Optimize the sample preparation method. Techniques like solid-phase extraction (SPE) can help to remove interfering matrix components.[4][16]
-
Ensure homogeneity of the sample before aliquoting. If the internal standard is not evenly distributed, it will lead to inconsistent results.[17]
-
Issue 3: Presence of unlabeled Nafamostat in the Nafamostat-13C6 internal standard.
-
Potential Cause: Isotopic impurity of the internal standard.
-
Troubleshooting Steps:
-
Check the certificate of analysis (CoA) for the isotopic purity of your Nafamostat-13C6.
-
Perform a purity check using LC-MS/MS. Analyze a high concentration of the Nafamostat-13C6 solution and monitor for the mass transition of unlabeled Nafamostat.[15] The contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the response at the lower limit of quantification (LLOQ).[17]
-
Quantitative Data Summary
The stability of Nafamostat is critical for reliable quantification. The following tables summarize key stability data from the literature.
Table 1: Stability of Nafamostat in Whole Blood Under Different Conditions
| Anticoagulant | Storage Temperature | Duration | Percent Remaining |
| Sodium Fluoride/Potassium Oxalate | 4°C | 3 hours | ~91% |
| Lithium Heparin | 4°C | 3 hours | ~81% |
| Not Specified | Room Temperature | 1 hour | Poor Stability |
Data compiled from references[9][10].
Table 2: Stability of Nafamostat in Extracted Plasma
| Storage Condition | Degradation Rate |
| Autosampler at 5°C | ~4.7% per hour |
Data from reference[9][10]. Acceptable stability (within ±15%) is approximately 3 hours under these conditions.
Table 3: Recommended Storage Conditions for Nafamostat Solutions
| Formulation | Solvent/Matrix | Storage Temperature | Recommended Duration |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | 1 month |
| Aqueous Solution | Water, PBS | Room Temperature | Not recommended > 1 day |
Data compiled from references[3][13].
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Nafamostat Analysis
-
Blood Collection: Collect whole blood into pre-chilled vacuum tubes containing sodium fluoride/potassium oxalate as the anticoagulant.[9][10][11]
-
Immediate Chilling: Immediately place the collected blood tubes on ice or in a refrigerated environment at 4°C.[9][11]
-
Centrifugation: Within 3 hours of collection, centrifuge the blood samples at an appropriate speed (e.g., 2000 x g for 10 minutes) at 4°C to separate the plasma.[9][14]
-
Plasma Acidification: Immediately after centrifugation, transfer the plasma to a clean tube and acidify to a pH of approximately 1.2 by adding a small volume of 5.5 M HCl (e.g., 3 µL per 150 µL of plasma).[11][13]
-
Storage: Store the acidified plasma samples at -20°C or lower until analysis.[11]
Protocol 2: Preparation of Stock and Working Solutions of Nafamostat-13C6
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nafamostat-13C6 in fresh, high-purity DMSO.[3][13][18] Use an ultrasonic bath and warming if necessary to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -80°C for up to 6 months.[3][13]
-
Working Solution Preparation: On the day of analysis, prepare the working solution by diluting the stock solution with an appropriate solvent, typically the mobile phase or a solvent compatible with your sample preparation method.
Protocol 3: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
-
Thaw Samples: Thaw the acidified plasma samples and Nafamostat-13C6 working solution on ice.
-
Spike Internal Standard: To a defined volume of plasma sample (e.g., 100 µL), add a small, precise volume of the Nafamostat-13C6 working solution.
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile (B52724) (typically 3-4 times the plasma volume) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. nebiolab.com [nebiolab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Nafamostat-13C6 and Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative bioanalytical methods. In the analysis of Nafamostat (B1217035), a potent serine protease inhibitor, the choice between a carbon-13 labeled (Nafamostat-13C6) and a deuterated internal standard can significantly impact assay performance. This guide provides an objective comparison of these two types of stable isotope-labeled internal standards, supported by experimental data for Nafamostat-13C6 and established principles for deuterated standards.
Core Principles: The Ideal Internal Standard
An internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls.[1] Its purpose is to compensate for variability during sample preparation, extraction, chromatography, and mass spectrometric detection.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their chemical and physical properties closely mimic the analyte.[3][4] This ensures that the analyte and the IS behave similarly throughout the analytical process, leading to more accurate and precise quantification.[1]
Performance Comparison: Nafamostat-13C6 vs. Deuterated Standards
While both 13C-labeled and deuterated standards are types of SIL-IS, their performance can differ. Carbon-13 labeled standards are generally considered superior due to their closer physicochemical similarity to the unlabeled analyte.[3] Deuterated standards, while widely used due to lower cost and broader availability, can sometimes exhibit different chromatographic behavior and stability.[5][6]
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nafamostat in rat plasma has been established using Nafamostat-13C6 as the internal standard.[7][8] The performance of this method is summarized in the table below. As no published bioanalytical method for Nafamostat using a deuterated internal standard with full validation data could be identified, the expected performance characteristics of a hypothetical deuterated Nafamostat standard are presented based on well-documented behaviors of deuterated standards in the scientific literature.[5]
Table 1: Quantitative Performance Data for Nafamostat-13C6 in Rat Plasma [7]
| Validation Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 7.91 | 108.40 | 7.85 | 104.20 |
| Low QC | 2 | 4.35 | 103.25 | 4.77 | 101.50 |
| Mid QC | 80 | 1.88 | 100.88 | 2.55 | 101.38 |
| High QC | 160 | 1.75 | 100.13 | 2.13 | 101.00 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Comparative Performance of Nafamostat-13C6 and Expected Performance of a Deuterated Nafamostat Internal Standard
| Performance Metric | Nafamostat-13C6 | Deuterated Nafamostat (Expected) | Rationale |
| Chromatographic Co-elution | Excellent, co-elutes perfectly with Nafamostat.[5] | Potential for a slight retention time shift, typically eluting earlier than Nafamostat. | The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties of the molecule more than 13C substitution, leading to chromatographic separation. |
| Accuracy & Precision | High accuracy and precision demonstrated (See Table 1).[7] | Generally good, but can be compromised if chromatographic separation from the analyte occurs in the presence of matrix effects.[5] | If the analyte and IS experience different degrees of ion suppression or enhancement due to not co-eluting, the accuracy of the measurement can be affected. |
| Matrix Effect | Effectively compensates for matrix effects due to identical elution profile. | Generally compensates well, but differential matrix effects can occur with chromatographic shifts.[5] | Co-elution is crucial for the IS to experience the same matrix effects as the analyte, ensuring reliable normalization.[8] |
| Isotopic Stability | High, no risk of isotopic exchange.[5] | Risk of back-exchange of deuterium with protons, especially if the label is in an exchangeable position.[5] | Carbon-13 labels are incorporated into the stable carbon backbone of the molecule, whereas deuterium labels can sometimes be on more labile sites. |
Experimental Protocols
The following is a detailed methodology for the bioanalysis of Nafamostat in plasma using Nafamostat-13C6 as the internal standard, based on a validated LC-MS/MS method.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Stock Solutions: Prepare stock solutions of Nafamostat and Nafamostat-13C6 in methanol (B129727).[7]
-
Sample Pre-treatment: To a 50 µL plasma sample, add 50 µL of the Nafamostat-13C6 internal standard working solution and 50 µL of methanol, followed by 850 µL of 0.1% (v/v) aqueous formic acid. Vortex for 1 minute.[4]
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1cc (10 mg) extraction cartridge with 2 mL of methanol followed by 1 mL of distilled water.[4]
-
Sample Loading: Load the 1 mL pre-treated sample onto the conditioned cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 0.1% (v/v) aqueous formic acid.[4]
-
Elution: Elute Nafamostat and Nafamostat-13C6 from the cartridge with an appropriate solvent (e.g., methanol).
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
To better illustrate the processes and logical considerations discussed, the following diagrams were generated using Graphviz.
Conclusion
For the highest level of accuracy and precision in the bioanalysis of Nafamostat, the available evidence strongly supports the use of Nafamostat-13C6 as the internal standard. Its identical chromatographic behavior to the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[3][5] While deuterated internal standards are a viable option in many bioanalytical assays, they carry a higher risk of complications such as chromatographic shifts and potential isotopic instability, which can compromise data quality. Therefore, for researchers, scientists, and drug development professionals where data integrity is paramount, Nafamostat-13C6 represents the more robust and reliable choice for the quantitative bioanalysis of Nafamostat.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scienceopen.com [scienceopen.com]
- 7. [Pharmacokinetics studies of nafamostat mesilate (FUT), a synthetic protease inhibitor, which has been used for the treatments of DIC and acute pancreatitis, and as an anticoagulant in extracorporeal circulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irl.umsl.edu [irl.umsl.edu]
A Comparative Analysis of Nafamostat-13C6 and Other Serine Protease Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nafamostat-13C6 with other commonly used serine protease inhibitor standards. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Serine Protease Inhibitors
Serine proteases are a class of enzymes crucial to numerous physiological processes, including blood coagulation, inflammation, and digestion.[1] Their activity is tightly regulated by endogenous inhibitors. Dysregulation of serine protease activity is implicated in various diseases, making them significant targets for therapeutic intervention.[2] Consequently, the development and characterization of synthetic and natural serine protease inhibitors are of great interest.[3] This guide focuses on a comparative analysis of Nafamostat (B1217035), a broad-spectrum synthetic serine protease inhibitor, and its stable isotope-labeled counterpart, Nafamostat-13C6, against other widely used inhibitor standards such as Gabexate (B1204611), Aprotinin (B3435010), Leupeptin (B1674832), and Camostat.
The Unique Advantage of Nafamostat-13C6 as an Internal Standard
Nafamostat-13C6 is a stable isotope-labeled version of Nafamostat.[4] This labeling does not alter its chemical properties or inhibitory activity but provides a distinct mass signature. This makes Nafamostat-13C6 an ideal internal standard for quantitative analysis using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] In pharmacokinetic and drug metabolism studies, internal standards are essential for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.[5] The use of a stable isotope-labeled internal standard like Nafamostat-13C6 is considered the gold standard as it co-elutes with the unlabeled drug and behaves identically during extraction and ionization, ensuring the highest level of accuracy and precision in bioanalytical assays.[5][6]
Quantitative Comparison of Inhibitory Potency
The efficacy of a serine protease inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the reported inhibitory activities of Nafamostat and other standards against key serine proteases.
| Inhibitor | Target Protease | IC50 / Ki | Organism |
| Nafamostat | Trypsin | Ki: 0.4 nM | Bovine |
| Thrombin | IC50: 0.1 µM | - | |
| Plasmin | - | - | |
| Kallikrein | - | - | |
| C1r | IC50: 12 µM | Human | |
| C1s | - | - | |
| Tryptase | Ki: 95.3 pM | Human | |
| Matriptase | IC50: 4.2 nM | - | |
| Factor XIa (FXIa) | IC50: 1.8 nM | - | |
| Factor XIIa (FXIIa) | IC50: 1.5 nM | - | |
| Gabexate Mesylate | Trypsin | IC50: 9.4 µM | - |
| Thrombin | IC50: 110 µM | - | |
| Plasmin | IC50: 30 µM | - | |
| Kallikrein | IC50: 41 µM | Plasma | |
| Aprotinin | Trypsin | - | Bovine |
| Plasmin | - | - | |
| Kallikrein | - | - | |
| Chymotrypsin | - | - | |
| Leupeptin | Trypsin | IC50: 2 µg/mL | - |
| Plasmin | IC50: 8 µg/mL | - | |
| Cathepsin B | IC50: 0.44 µg/mL | - | |
| Papain | IC50: 0.5 µg/mL | - | |
| Camostat | SARS-CoV-2 (Cell-based) | EC50: 66 nM | - |
Note: IC50 and Ki values can vary depending on assay conditions, substrate, and enzyme source.
Comparative Stability
The stability of inhibitor solutions is critical for reproducible experimental results.
-
Nafamostat : Highly unstable in biological fluids at physiological pH due to rapid hydrolysis.[5] Acidic conditions (pH < 4) are essential to prevent enzymatic degradation in plasma samples.[5]
-
Gabexate Mesylate : The inhibitory effect of gabexate towards trypsin is more significantly reduced after incubation with plasma at 37°C compared to nafamostat.[7]
-
Aprotinin : As a polypeptide, aprotinin is relatively stable against high temperatures, acids, and organic solvents due to its compact tertiary structure.[8] Lyophilized aprotinin can be stored at -20°C for several years without loss of activity.[9] Reconstituted solutions are stable for at least three years at pH 5.0-8.0 when sterile filtered.[9] However, repeated freeze-thaw cycles should be avoided.[8]
-
Leupeptin : Aqueous stock solutions (10 mM) are reported to be stable for one week at 4°C and for a month at -20°C.[10] However, at working concentrations (10-100 µM), the solution is only stable for a few hours.[10] Lyophilized leupeptin is stable for 24 months when stored at -20°C and desiccated.[11]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clarity and reproducibility.
Caption: Serine protease (Thrombin) activates PAR1 signaling, which is inhibited by Nafamostat.
Caption: A generalized workflow for determining the IC50 of serine protease inhibitors.
Experimental Protocols
Protocol for Determination of IC50 for a Serine Protease Inhibitor
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a serine protease inhibitor using a chromogenic substrate in a 96-well plate format.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Serine protease inhibitor stock solution (e.g., Nafamostat in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations. Include a vehicle control (DMSO without inhibitor).
-
Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well. Add 10 µL of each inhibitor dilution to the respective wells.
-
Enzyme Addition: Add 20 µL of the serine protease solution (at a pre-determined optimal concentration) to each well, except for the blank wells (add 20 µL of Assay Buffer instead).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for In Vitro Stability Assay of a Small Molecule Inhibitor
This protocol provides a general method to assess the stability of a small molecule inhibitor in a buffered solution or biological matrix over time using HPLC analysis.
Materials:
-
Small molecule inhibitor (e.g., Nafamostat)
-
Aqueous buffer (e.g., PBS, pH 7.4) or biological matrix (e.g., human plasma)
-
Organic solvent for stock solution (e.g., DMSO)
-
Quenching solution (e.g., Acetonitrile with internal standard)
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a solution of the inhibitor at a known concentration in the desired buffer or biological matrix.
-
Incubation: Incubate the sample solution at a specific temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a known volume of quenching solution. This stops the degradation and precipitates proteins if a biological matrix is used.
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent inhibitor.
-
Data Analysis:
-
Plot the percentage of the inhibitor remaining versus time.
-
Determine the half-life (t₁/₂) of the inhibitor under the tested conditions.
-
Conclusion
Nafamostat is a potent, broad-spectrum serine protease inhibitor.[7] Its stable isotope-labeled form, Nafamostat-13C6, offers a significant advantage as an internal standard for highly accurate quantitative bioanalysis, a feature not present in other unlabeled inhibitor standards like Gabexate, Aprotinin, and Leupeptin. The choice of a serine protease inhibitor standard should be guided by the specific experimental needs, considering factors such as potency against the target protease, stability under assay conditions, and the requirement for a high-fidelity internal standard for quantitative studies. This guide provides the necessary data and protocols to assist researchers in making these critical decisions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Gabexate mesylate | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. raybiotech.com [raybiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprotinin [sigmaaldrich.com]
- 9. Aprotinin, bovine | AmericanBio [americanbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Quantitative Analysis of Nafamostat: Assessing the Role of Nafamostat-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of nafamostat (B1217035), a potent serine protease inhibitor. A particular focus is placed on the accuracy and precision of assays utilizing Nafamostat-13C6 as a stable isotope-labeled internal standard. The information presented herein is intended to assist researchers in selecting and validating robust bioanalytical methods crucial for pharmacokinetic studies and drug development.
Nafamostat has garnered significant interest for its therapeutic applications, including as an anticoagulant and for the treatment of inflammatory diseases like pancreatitis[1]. Its potential antiviral effects have also been a subject of recent studies[1][2]. Accurate quantification of nafamostat in biological matrices is challenging due to its high polarity and instability[1][3]. The use of a stable isotope-labeled internal standard, such as Nafamostat-13C6, is widely considered the gold standard for quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based methods[4]. This is attributed to its ability to closely mimic the analyte during sample extraction, chromatography, and ionization, thereby compensating for analytical variability and matrix effects[4][5].
Quantitative Performance Data
The following tables summarize the performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Nafamostat-13C6 as an internal standard for the quantification of nafamostat in rat plasma.
Table 1: Intra-Day and Inter-Day Accuracy and Precision of Nafamostat Quantification [6][7]
| Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%) | Inter-Day Accuracy (%) | Inter-Day Precision (%) |
| 0.5 (LLOQ) | 95.78 - 105.16 | < 7.91 | 95.78 - 105.16 | < 7.91 |
| 2 (Low QC) | 95.78 - 105.16 | < 7.91 | 95.78 - 105.16 | < 7.91 |
| 80 (Medium QC) | 95.78 - 105.16 | < 7.91 | 95.78 - 105.16 | < 7.91 |
| 160 (High QC) | 95.78 - 105.16 | < 7.91 | 95.78 - 105.16 | < 7.91 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Extraction Recovery of Nafamostat and Nafamostat-13C6 [6][7]
| Compound | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Nafamostat | 2 | 83.44 |
| Nafamostat | 80 | 82.58 |
| Nafamostat | 160 | 89.28 |
| Nafamostat-13C6 (IS) | 100 | 75.28 |
IS: Internal Standard
In another study involving patients on extracorporeal membrane oxygenation (ECMO), a different LC-MS/MS assay for nafamostat using gabapentin (B195806) as an internal standard reported intra-day precision of 2.03% to 5.79% and accuracy of 99.33% to 105.17%. The inter-day precision ranged from 1.33% to 3.56% with an accuracy of 96.67% to 101.44%[8]. While these results are also within acceptable limits, the use of a stable isotope-labeled internal standard like Nafamostat-13C6 is generally preferred to better account for any potential analytical variability specific to the nafamostat molecule[4][5].
Experimental Protocols
A robust and validated LC-MS/MS method is the standard for accurate pharmacokinetic studies of nafamostat[9]. The following provides a detailed methodology for a key experiment cited in the performance data.
Protocol: Quantification of Nafamostat in Plasma using LC-MS/MS with Nafamostat-13C6
1. Sample Preparation (Solid-Phase Extraction - SPE) [1][9]
-
To a plasma sample, add an internal standard (IS) working solution of Nafamostat-13C6.
-
Load the sample onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Nafamostat and the IS with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.
-
Chromatography: Inject the reconstituted sample into a liquid chromatography system, typically using a C18 column, to separate nafamostat from other components.
-
Mass Spectrometry: Introduce the eluent into a tandem mass spectrometer. Nafamostat is ionized, and specific precursor-to-product ion transitions are monitored for both nafamostat and the IS for quantification. For example, the multiple reaction monitoring (MRM) transitions of m/z 174.4 → 165.8 for nafamostat and m/z 177.4 → 168.9 for Nafamostat-13C6 can be used[6].
3. Data Analysis [9]
-
Generate a calibration curve using standards of known concentrations to determine the concentration of nafamostat in the unknown samples.
Due to the instability of nafamostat, immediate processing of blood samples at low temperatures and acidification are critical to prevent degradation ex vivo[9][10].
Visualizations
The following diagrams illustrate the experimental workflow for nafamostat quantification and its mechanism of action.
Caption: Workflow for Nafamostat Quantification using an Internal Standard.
Caption: Mechanism of Action of Nafamostat as a Serine Protease Inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for quantifying the unstable and highly polar drug nafamostat mesilate in human plasma with optimized solid-phase extraction and ESI-MS detection: more accurate evaluation for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Nafamostat Utilizing a ¹³C₆-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Nafamostat (B1217035), a potent serine protease inhibitor. A pivotal aspect of ensuring data integrity and comparability across different studies or laboratories is the cross-validation of these analytical methods. Here, we focus on a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled (SIL) internal standard, ¹³C₆-Nafamostat, and compare it with alternative approaches. The use of a SIL internal standard is widely regarded as the gold standard in quantitative bioanalysis, offering superior accuracy and precision.[1]
Performance Comparison of Analytical Methods
The robustness of a bioanalytical method is defined by several key performance parameters. The following tables summarize the quantitative data for an LC-MS/MS method using a ¹³C₆-labeled internal standard and compare it with an alternative LC-MS/MS method that does not employ a stable isotope-labeled standard, and a more straightforward protein precipitation sample preparation approach.
Table 1: Performance Characteristics of LC-MS/MS Methods for Nafamostat Quantification
| Parameter | LC-MS/MS with ¹³C₆-Nafamostat IS & SPE | Alternative LC-MS/MS with SPE (Non-SIL IS) | Alternative Method using Protein Precipitation |
| Linearity Range | 0.5 - 200 ng/mL[2][3] | 1.25 - 160 ng/mL[4][5] | Data not available; significant matrix effect observed[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][3][6] | 1.25 ng/mL[4][5] | Not established due to matrix effects[2] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.99[4] | Not applicable |
| Extraction Recovery (Nafamostat) | 82.6% - 89.3%[3] | > 82.2%[4] | Data not available |
| Extraction Recovery (Internal Standard) | 75.3%[3] | Data not available | Data not available |
| Matrix Effect | Minimized due to co-eluting SIL IS | Potential for significant variability | Significant matrix effect observed[2] |
Table 2: Sample Preparation Method Comparison
| Feature | Solid Phase Extraction (SPE) with ¹³C₆-Nafamostat IS | Protein Precipitation |
| Principle | Selective isolation of analyte from matrix components. | Removal of proteins by precipitation with an organic solvent. |
| Selectivity | High | Low |
| Matrix Effect Reduction | Excellent | Poor[2] |
| Recovery | High and reproducible[3] | Can be variable |
| Automation Potential | High | High[7] |
| Recommendation for Nafamostat | Recommended for robust and sensitive quantification. | Not recommended due to significant matrix effects.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the superior LC-MS/MS method using a ¹³C₆-labeled internal standard and Solid Phase Extraction.
I. LC-MS/MS Method with ¹³C₆-Nafamostat and Solid Phase Extraction
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Internal Standard Spiking: To 150 µL of plasma sample, add the ¹³C₆-Nafamostat internal standard (IS) solution.
-
Acidification: Due to Nafamostat's instability, it is crucial to acidify the plasma samples immediately upon collection. Mix 150 µL of the plasma sample with 3 µL of 5.5 M HCl.[2]
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elution: Elute Nafamostat and the IS from the cartridge with an appropriate elution solvent.[2]
-
Reconstitution: Inject the eluate directly or after evaporation and reconstitution in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 column is typically used for the separation of Nafamostat.[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 0.1% formic acid in water is effective.[8]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Injection Volume: A small injection volume (e.g., 10 µL) is used.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for both Nafamostat and ¹³C₆-Nafamostat for quantification.[2]
-
Data Analysis: Generate a calibration curve by plotting the peak area ratio of Nafamostat to the IS against the concentration of the calibration standards. Determine the concentration of Nafamostat in the unknown samples from this curve.
Visualizing the Workflow and Cross-Validation Logic
To further clarify the experimental process and the concept of cross-validation, the following diagrams are provided.
Caption: Bioanalytical workflow for Nafamostat quantification using a ¹³C₆-labeled internal standard.
Caption: Logical workflow for the cross-validation of two analytical methods for Nafamostat.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for quantifying the unstable and highly polar drug nafamostat mesilate in human plasma with optimized solid-phase extraction and ESI-MS detection: more accurate evaluation for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for quantifying the unstable and highly polar drug nafamostat mesilate in human plasma with optimized solid-phase extraction and ESI-MS detection: more accurate evaluation for pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Validating Drug Metabolite Quantification with Nafamostat-13C6
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and pharmacodynamic studies. The inherent instability of certain drugs, such as the serine protease inhibitor Nafamostat (B1217035), presents significant analytical challenges. This guide provides an objective comparison of using a stable isotope-labeled internal standard, Nafamostat-13C6, against other methods, supported by experimental data and detailed protocols, to validate the quantification of Nafamostat and its metabolites.
The rapid hydrolysis of Nafamostat into its inactive metabolites, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (B1198881) (AN), necessitates a robust analytical method to ensure accurate measurements of the parent drug.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[4][5][6] Nafamostat-13C6 serves as an ideal internal standard for the quantification of Nafamostat, offering significant advantages over other approaches.
Superiority of 13C-Labeled Internal Standards
The choice of an internal standard is critical for compensating for variability during sample preparation and analysis. Stable isotope-labeled internal standards, particularly those labeled with 13C, offer distinct advantages over deuterated (2H-labeled) standards and external standard methods.
| Feature | Nafamostat-13C6 (SIL-IS) | Deuterated Internal Standard | External Standard Method |
| Chromatographic Co-elution | Identical retention time to unlabeled Nafamostat, ensuring simultaneous analysis under the exact same conditions.[5][6] | Can exhibit slight chromatographic shifts due to the isotope effect, potentially leading to differential matrix effects.[6] | Not applicable; analyzed separately from the sample.[7] |
| Matrix Effect Compensation | Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[8] | Less effective compensation if chromatographic separation occurs. | No compensation for matrix effects, leading to potential inaccuracies. |
| Accuracy and Precision | High accuracy and precision due to effective normalization of variability throughout the analytical process.[4] | Prone to inaccuracies if isotopic instability or chromatographic shifts are not carefully managed. | Susceptible to variations in sample preparation, injection volume, and instrument response. |
| Isotopic Stability | Chemically stable with no risk of isotope exchange.[8] | Potential for back-exchange of deuterium (B1214612) with hydrogen, leading to a loss of the isotopic label.[8] | Not applicable. |
| Cost | Generally more expensive due to complex synthesis.[5][8] | Often more affordable and readily available.[8] | Lowest cost as no labeled compound is required. |
Metabolic Pathway of Nafamostat
Nafamostat is primarily metabolized via hydrolysis by carboxylesterases in the liver and blood into two main inactive metabolites.[1][2][3] Understanding this pathway is crucial for developing analytical methods that can distinguish the active parent drug from its inactive metabolites.
Experimental Protocol: Quantification of Nafamostat using LC-MS/MS
This protocol outlines a validated method for the quantification of Nafamostat in plasma, utilizing Nafamostat-13C6 as an internal standard. Adherence to strict sample handling procedures is critical due to the instability of Nafamostat.
1. Sample Collection and Stabilization:
-
Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
To prevent ex-vivo degradation, it is crucial to immediately process samples at low temperatures and acidify the plasma.[9]
-
Centrifuge the blood samples to separate the plasma.
-
Acidify the plasma with hydrochloric acid to inhibit enzymatic hydrolysis.[10]
-
Store plasma samples at -80°C until analysis.[9]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard (IS) solution of Nafamostat-13C6 to the plasma sample.[9]
-
Load the sample onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Nafamostat and the IS with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.[9]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Introduce the eluent into a tandem mass spectrometer.
-
Ionize Nafamostat and Nafamostat-13C6 using electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for quantification.[1]
-
4. Data Analysis:
-
Generate a calibration curve using standards of known Nafamostat concentrations.
-
Determine the concentration of Nafamostat in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nafamostat using Nafamostat-13C6.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
- 16. hhs.gov [hhs.gov]
A Comparative Analysis of the Inhibitory Activity of Nafamostat and Gabexate on Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of two synthetic serine protease inhibitors, Nafamostat (B1217035) and Gabexate. While direct comparative studies utilizing ¹³C₆-labeled tracers were not identified in a comprehensive review of publicly available literature, this document synthesizes existing in vitro data to offer a quantitative and qualitative assessment of their relative potencies and mechanisms of action.
Executive Summary
Nafamostat mesylate and Gabexate mesylate are both broad-spectrum serine protease inhibitors with applications in treating conditions such as pancreatitis and disseminated intravascular coagulation.[1][2] Experimental data consistently demonstrates that Nafamostat is a significantly more potent inhibitor of various serine proteases compared to Gabexate. In vitro studies have reported Nafamostat to be 10 to 100 times more potent than Gabexate in inhibiting pancreatic protease activities.[3][4] This difference in potency is reflected in their respective inhibitory concentration (IC₅₀) values against key enzymes in the coagulation and inflammatory cascades.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Nafamostat and Gabexate against several key serine proteases. Lower IC₅₀ values indicate greater potency.
| Serine Protease | Nafamostat (FUT-175) IC₅₀ | Gabexate (FOY) IC₅₀ | References |
| Trypsin | 0.02 µM | 9.4 µM | [5] |
| Plasmin | - | 30 µM | |
| Thrombin | - | 110 µM | |
| Plasma Kallikrein | - | 41 µM | |
| C1r | 0.1 µM | - | [5] |
| C1s | 0.02 µM | - | [5] |
| Complement-mediated hemolysis | 0.03 µM | - | [5] |
| uPA (urokinase-type Plasminogen Activator) | 2.5 nM | - | [5] |
| FXIa (Factor XIa) | 1.8 nM | - | [5] |
| FXIIa (Factor XIIa) | 1.5 nM | - | [5] |
| Matriptase | 4.2 nM | - | [5] |
| SARS-CoV-2 (EC₅₀) | 11 nM | - | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Mechanism of Action
Both Nafamostat and Gabexate function as competitive inhibitors of serine proteases. Their mechanism involves the formation of a stable, often covalent, intermediate with the catalytic serine residue in the active site of the target protease.[6][7] This interaction blocks the enzyme's ability to bind and cleave its natural substrates.
Structural studies have revealed that Nafamostat is hydrolyzed by the serine protease uPA, and one of its hydrolyzed products, 4-guanidinobenzoic acid (GBA), forms a covalent bond with the active site serine (Ser195).[8][9] This covalent modification leads to potent and long-lasting inhibition. The higher potency of Nafamostat can be attributed to factors such as a more stable acyl-enzyme intermediate and a lower activation energy for the acylation reaction with the target protease.[10]
Experimental Protocols
The following is a generalized protocol for an in vitro serine protease inhibition assay using a chromogenic substrate. This method can be adapted to compare the inhibitory activity of Nafamostat and Gabexate.
1. Materials:
- Purified serine protease (e.g., trypsin, thrombin)
- Nafamostat mesylate and Gabexate mesylate stock solutions (in a suitable solvent like DMSO or water)
- Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Chromogenic substrate specific to the protease (e.g., S-2238 for thrombin)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare Inhibitor Dilutions: Create a serial dilution of Nafamostat and Gabexate in Assay Buffer to cover a range of concentrations.
- Assay Plate Setup:
- Add a fixed volume of each inhibitor dilution to the wells of the 96-well plate.
- Include control wells:
- No Inhibitor Control (100% activity): Add Assay Buffer instead of the inhibitor solution.
- No Enzyme Control (background): Add Assay Buffer instead of the protease solution.
- Pre-incubation: Add the diluted protease solution to each well (except the no-enzyme control). Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the protease.
- Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.
- Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically over time.
3. Data Analysis:
- Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
- Subtract the background absorbance (from the no-enzyme control) from all other readings.
- Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
"Prepare_Dilutions" [label="Prepare Serial Dilutions\nof Inhibitors\n(Nafamostat & Gabexate)", fillcolor="#FBBC05"];
"Plate_Setup" [label="Add Inhibitors and\nControls to 96-well Plate"];
"Add_Enzyme" [label="Add Serine Protease\nSolution"];
"Pre_Incubate" [label="Pre-incubate to Allow\nInhibitor Binding"];
"Add_Substrate" [label="Initiate Reaction with\nChromogenic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Measure_Absorbance" [label="Kinetic Measurement\nof Absorbance", shape=parallelogram];
"Data_Analysis" [label="Calculate % Inhibition\nand Determine IC50", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Dilutions" -> "Plate_Setup";
"Plate_Setup" -> "Add_Enzyme";
"Add_Enzyme" -> "Pre_Incubate";
"Pre_Incubate" -> "Add_Substrate";
"Add_Substrate" -> "Measure_Absorbance";
"Measure_Absorbance" -> "Data_Analysis";
}
Conclusion
Based on the available in vitro data, Nafamostat is a substantially more potent inhibitor of a wide range of serine proteases than Gabexate. This is evident from the significantly lower IC₅₀ values reported for Nafamostat against enzymes such as trypsin and various factors in the coagulation cascade. The higher potency of Nafamostat is likely due to its more efficient formation of a stable covalent bond with the active site of target proteases. While studies employing ¹³C₆-labeled tracers would provide deeper insights into the kinetics and mechanism of inhibition, the existing body of evidence strongly supports the superior inhibitory activity of Nafamostat. Researchers and drug development professionals should consider this significant difference in potency when selecting an inhibitor for their specific applications.
References
- 1. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validating TMPRSS2 Inhibition Assays: A Comparative Guide Featuring Nafamostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating a Transmembrane Serine Protease 2 (TMPRSS2) inhibition assay, with a focus on the potent inhibitor Nafamostat. It includes a comparison with other known inhibitors, detailed experimental protocols, and visual workflows to support researchers in drug discovery and virology.
Introduction to TMPRSS2 and Its Inhibition
Transmembrane Serine Protease 2 (TMPRSS2) is a cell surface protein that plays a critical role in the life cycle of several respiratory viruses, including SARS-CoV-2 and influenza viruses.[1][2] The virus's spike (S) protein binds to the host cell's ACE2 receptor, after which TMPRSS2 cleaves the S protein, a process known as "priming."[3] This proteolytic activation is essential for the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell and begin replication.[3] Given its crucial role in viral entry, TMPRSS2 has become a key target for antiviral drug development.[3][4] Inhibiting the enzymatic activity of TMPRSS2 can effectively block this pathway.[5]
Nafamostat, a synthetic serine protease inhibitor, has been identified as a highly potent inhibitor of TMPRSS2.[6][7] It is significantly more potent than other inhibitors like Camostat mesylate.[1][8] This guide details the validation of a TMPRSS2 inhibition assay using Nafamostat and compares its performance against other relevant compounds. While this guide focuses on Nafamostat, the principles and protocols can be adapted for stable isotope-labeled variants like Nafamostat-13C6, which are typically used as internal standards in mass spectrometry-based quantitative analyses to confirm inhibitor concentrations during comprehensive assay validation.
Quantitative Comparison of TMPRSS2 Inhibitors
The efficacy of various compounds against TMPRSS2 has been determined through biochemical and molecular modeling studies. Nafamostat consistently demonstrates superior potency. The table below summarizes key quantitative data for Nafamostat and other common TMPRSS2 inhibitors.
| Inhibitor | Parameter | Value | Assay Type / Method | Reference |
| Nafamostat | IC₅₀ | 0.27 nM | Biochemical Assay | [9] |
| Binding Energy | -7.20 kcal/mol | Molecular Docking | [3] | |
| Inhibitor Constant (Ki) | 5.25 µM | Molecular Docking | [3] | |
| Camostat | IC₅₀ | 6.2 nM | Biochemical Assay | [9] |
| Binding Energy | -6.23 kcal/mol | Molecular Docking | [3] | |
| Inhibitor Constant (Ki) | 26.98 µM | Molecular Docking | [3] | |
| FOY-251 (Camostat metabolite) | IC₅₀ | 33.3 nM | Biochemical Assay | [9] |
| Gabexate | IC₅₀ | 130 nM | Biochemical Assay | [9] |
| Bromhexine hydrochloride | Binding Energy | -5.51 kcal/mol | Molecular Docking | [3] |
| Inhibitor Constant (Ki) | 91.26 µM | Molecular Docking | [3] |
Signaling and Inhibition Pathway
The primary mechanism of viral entry mediated by TMPRSS2 involves a series of interactions on the host cell surface. Inhibitors like Nafamostat interrupt this cascade by blocking the proteolytic activity of TMPRSS2.
Experimental Protocols
A robust and reproducible assay is crucial for identifying and characterizing TMPRSS2 inhibitors. Below is a detailed protocol for a fluorogenic biochemical assay, which is suitable for high-throughput screening (HTS).[10][11]
Biochemical TMPRSS2 Inhibition Assay (Fluorogenic)
This assay measures the enzymatic activity of recombinant TMPRSS2 by detecting the cleavage of a fluorogenic peptide substrate.[10][12] Inhibition is quantified by the reduction in the fluorescent signal.
Materials and Reagents:
-
Enzyme: Recombinant Human TMPRSS2 (e.g., residues 106-492)[10]
-
Substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)[10]
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20[10][12]
-
Test Compounds: Nafamostat, other inhibitors, and DMSO (vehicle control)
-
Plates: 384-well or 1536-well black, low-volume plates[10]
-
Equipment: Acoustic liquid handler (e.g., ECHO 655), microplate dispenser (e.g., BioRAPTR), and a fluorescence plate reader (Excitation: 340 nm, Emission: 440 nm)[4][10]
Protocol (384-well format):
-
Compound Dispensing: Using an acoustic dispenser, add 62.5 nL of test inhibitor (dissolved in DMSO) or DMSO alone to the wells of a 384-well black plate.[10]
-
Substrate Addition: Dispense 62.5 nL of the Boc-Gln-Ala-Arg-AMC substrate into each well.[10] The final concentration should be below the determined Km (e.g., 10 µM) to ensure sensitivity to competitive inhibitors.[11]
-
Enzyme Addition: Initiate the reaction by dispensing 750 nL of TMPRSS2 enzyme diluted in assay buffer to each well, bringing the total reaction volume to 25 µL.[10]
-
Incubation: Incubate the plate at room temperature for 1 hour.[10]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 440 nm.[10]
-
Data Analysis: Normalize the raw data using controls (no enzyme for 100% inhibition, DMSO-only for 0% inhibition). Plot the concentration-response data and use a four-parameter logistic fit to determine IC₅₀ values.
Cell-Based Viral Entry Assay
To confirm the activity of inhibitors in a more physiologically relevant context, a cell-based assay using either pseudotyped viral particles or live virus is recommended.
Principle: This assay measures the ability of a compound to block viral entry into host cells that depend on TMPRSS2 for infection, such as Calu-3 human lung cells.[4][8] Inhibition is typically quantified by a reduction in reporter gene expression (for pseudoviruses) or viral RNA levels.[13]
Brief Protocol:
-
Cell Seeding: Seed TMPRSS2-expressing host cells (e.g., Calu-3) in multi-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Nafamostat) for approximately 1 hour.[13]
-
Viral Challenge: Infect the cells with SARS-CoV-2 (or a relevant pseudovirus) at a predetermined multiplicity of infection (MOI).[13]
-
Incubation: Incubate for a set period (e.g., 20-24 hours) to allow for viral entry and replication/reporter expression.[13]
-
Quantification: Measure the outcome. For live virus, this can be done by quantifying viral RNA via RT-qPCR.[13] For pseudovirus, measure the reporter signal (e.g., luciferase).
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.
Assay Validation Workflow
The following diagram outlines the logical workflow for developing and validating a TMPRSS2 biochemical assay.
References
- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 7. biorxiv.org [biorxiv.org]
- 8. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducible Pharmacokinetic Data: A Comparative Guide to Internal Standards for Nafamostat Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug concentrations in biological matrices is paramount for successful pharmacokinetic (PK) studies. This guide provides a comprehensive comparison of analytical methods for nafamostat (B1217035), a potent serine protease inhibitor, with a focus on the use of Nafamostat-13C6 as an internal standard to ensure data reproducibility.
The inherent instability of nafamostat in biological matrices presents a significant analytical challenge. The use of a suitable internal standard (IS) is therefore critical to compensate for variability during sample preparation and analysis, ultimately leading to reliable and reproducible pharmacokinetic data. This guide compares the performance of the stable isotope-labeled internal standard, Nafamostat-13C6, with an alternative, gabapentin (B195806), based on published experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1] Because they are structurally identical to the analyte, differing only in isotopic composition, they exhibit nearly identical physicochemical properties. This ensures they co-elute chromatographically and experience similar extraction recovery and ionization effects as the analyte, providing the most accurate correction for analytical variability.[1]
Performance Comparison: Nafamostat-13C6 vs. Gabapentin
The following tables summarize the performance characteristics of LC-MS/MS methods for nafamostat quantification using either Nafamostat-13C6 or gabapentin as the internal standard. The data is compiled from separate studies and, while not a direct head-to-head comparison under identical conditions, it provides valuable insights into the performance of each internal standard.
Table 1: Method Validation Parameters for Nafamostat Analysis using Nafamostat-13C6 as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [2][3][4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2][3][4] |
| Extraction Recovery (Nafamostat) | 82.58% - 89.28% | [2][4] |
| Extraction Recovery (Nafamostat-13C6) | 75.28% | [2][4] |
Table 2: Method Validation Parameters for Nafamostat Analysis using Gabapentin as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 500 µg/L (equivalent to 0.5 - 500 ng/mL) | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/L (equivalent to 0.5 ng/mL) | |
| Intra-day Precision (%CV) | 2.03% - 5.79% | |
| Inter-day Precision (%CV) | 1.33% - 3.56% | |
| Intra-day Accuracy (%) | 99.33% - 105.17% | |
| Inter-day Accuracy (%) | 96.67% - 101.44% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the key experimental protocols for the analysis of nafamostat using Nafamostat-13C6 as an internal standard.
Sample Preparation (Solid-Phase Extraction)
-
To 150 µL of plasma, add 3 µL of 5.5 M HCl to ensure nafamostat stability.[4]
-
Add the internal standard, Nafamostat-13C6, to the plasma sample.
-
Perform solid-phase extraction (SPE) to isolate nafamostat and the internal standard from plasma components.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute nafamostat and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. A C18 column is typically used to separate nafamostat from other components.
-
Mass Spectrometry Detection: Introduce the eluent into a tandem mass spectrometer. Monitor specific precursor-to-product ion transitions for both nafamostat and Nafamostat-13C6 for quantification.
-
Data Analysis: Generate a calibration curve using standards of known concentrations to determine the concentration of nafamostat in the unknown samples.
Workflow and Pathway Visualizations
To further clarify the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Workflow for a typical pharmacokinetic study of nafamostat.
Caption: Principle of using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as Nafamostat-13C6, is the preferred method for ensuring the reproducibility and accuracy of pharmacokinetic data for nafamostat. Its identical chemical behavior to the analyte provides superior compensation for analytical variability compared to structural analogs like gabapentin. While methods using alternative internal standards can be validated to be precise and accurate, the inherent advantages of SIL internal standards make them the gold standard for robust and reliable bioanalytical assays in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide for the Quantification of Nafamostat Using a Stable Isotope-Labeled Internal Standard
This guide provides a comparative analysis of methodologies for the quantification of Nafamostat (B1217035), a synthetic serine protease inhibitor, with a focus on determining its linearity and range using a 13C6 stable isotope-labeled internal standard. The data presented is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies.
Quantitative Performance Overview
The use of a stable isotope-labeled internal standard, such as 13C6-Nafamostat, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus providing higher accuracy and precision. Below is a comparison of two different validated methods for Nafamostat quantification.
| Parameter | Method 1: Using 13C6-Nafamostat IS | Method 2: Using Gabapentin IS |
| Internal Standard (IS) | 13C6-Nafamostat[1][2][3] | Gabapentin[4][5] |
| Linearity Range | 0.5 - 200 ng/mL[1][3] | 5 - 200 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][3] | 5 ng/mL[4][5] |
| Correlation Coefficient (r²) | >0.999[1][3] | Not specified |
| Matrix | Rat Plasma[1][2][3] | Human Plasma[4][5] |
| Sample Preparation | Solid Phase Extraction (SPE)[1][3] | Not explicitly specified for plasma, direct injection for infusion solutions[4] |
Experimental Protocols
Method 1: Quantification of Nafamostat using 13C6-Nafamostat Internal Standard
This section details the experimental procedure for the quantification of Nafamostat in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 13C6-Nafamostat as the internal standard.
1. Preparation of Calibration Standards and Quality Controls:
-
Calibration standards and quality control (QC) samples are prepared using drug-free plasma.
-
Stock solutions of Nafamostat and 13C6-Nafamostat are prepared in a suitable solvent (e.g., methanol).
-
Working solutions are prepared by serially diluting the stock solutions.
-
Calibration standards are prepared by spiking drug-free plasma with the appropriate working solutions to achieve final concentrations covering the desired linear range (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL)[1][3].
-
QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Plasma samples (e.g., 50 µL) are first mixed with the 13C6-Nafamostat internal standard solution.
-
The samples are then acidified (e.g., with formic acid) to facilitate binding to the SPE cartridge.
-
The SPE cartridge (e.g., a C18 cartridge) is conditioned with methanol (B129727) and then equilibrated with water.
-
The plasma sample is loaded onto the cartridge.
-
The cartridge is washed with an aqueous solution (e.g., 0.1% formic acid in water) to remove interferences[3].
-
The analyte and internal standard are eluted with an organic solvent (e.g., methanol).
-
The eluate is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification.
-
The MRM transitions monitored are:
-
4. Data Analysis:
-
The peak area ratio of Nafamostat to the 13C6-Nafamostat internal standard is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
A linear regression analysis is performed to determine the linearity and the correlation coefficient.
-
The concentrations of Nafamostat in the QC and unknown samples are then determined from the calibration curve.
Visualized Workflow
The following diagram illustrates the experimental workflow for determining the linearity and range of Nafamostat quantification.
Caption: Workflow for Nafamostat quantification using LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Nafamostat Formate Salt-13C6: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nafamostat formate (B1220265) salt-13C6, ensuring compliance with standard safety protocols. While Nafamostat formate salt-13C6 is labeled with a stable, non-radioactive carbon isotope, its disposal is governed by the chemical properties of the parent compound, Nafamostat.[1]
Nafamostat is a synthetic serine protease inhibitor and is considered a hazardous substance.[2] Specifically, the mesylate salt of Nafamostat is suspected of damaging fertility or the unborn child, categorizing it as a reproductive hazard.[3][4] Therefore, this compound must be disposed of as hazardous chemical waste.
Key Disposal Principles:
-
Do Not Dispose in General Waste or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[5][6] Chemical waste is regulated and requires special handling.
-
Segregation is Crucial: Store chemical waste in designated, compatible containers.[7] Incompatible wastes should never be mixed.
-
Proper Labeling is Mandatory: All hazardous waste containers must be clearly labeled with their contents to ensure safe handling and disposal.[5][7]
Quantitative Data for Disposal
The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3][4] |
| Primary Hazard | Reproductive Toxicity (Suspected) | [3][4] |
| Sink Disposal | Prohibited | [5][6] |
| Solid Waste (Trash) Disposal | Prohibited | [5][6] |
| Container Type | Chemically compatible, sealed containers (plastic preferred over glass) | [5][7] |
| Container Labeling | "Hazardous Waste", Full Chemical Name, Hazard Pictograms, Date, Origin | [5] |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [7][8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Waste Collection:
- Designate a specific, sealed container for this compound waste. The container must be in good condition and compatible with the chemical.[7]
- This includes pure, unused compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
2. Labeling the Waste Container:
- As soon as the first piece of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][8]
- The label must include:
- The words "Hazardous Waste".
- The full chemical name: "this compound". Do not use abbreviations.[5]
- The appropriate hazard pictograms (e.g., health hazard).[5]
- The date of waste generation.[5]
- The location of generation (e.g., building and room number).[5]
- The name and contact information of the principal investigator.[5]
3. Storage of Waste:
- Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9]
- Ensure the storage area is away from general lab traffic and that the waste is segregated from incompatible chemicals.[9]
4. Disposal of Empty Containers:
- An "empty" container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[7][8]
- The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated Nafamostat waste container.[7][8]
- After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[8][9]
5. Arranging for Waste Pickup:
- Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's EHS or hazardous waste program to arrange for pickup.[5][8]
- Complete any required waste information forms, listing all contents of the container.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling Nafamostat Formate Salt-¹³C₆
Potential Hazards
Nafamostat (B1217035) mesylate, a closely related compound, is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Given these potential risks, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the required equipment for handling Nafamostat Formate Salt-¹³C₆.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Change the outer glove every 30 minutes or immediately if contaminated, torn, or punctured.[4][5] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[4][5][6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. For tasks with a splash hazard, a full-face shield should be worn in addition to goggles.[6][7] |
| Respiratory Protection | NIOSH-approved Respirator | For handling the powder form outside of a containment device (e.g., chemical fume hood), a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[8] |
| Foot Protection | Shoe Covers | Two pairs of disposable shoe covers should be worn over laboratory-dedicated shoes when working in the designated handling area.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the key steps for safely handling Nafamostat Formate Salt-¹³C₆ from receipt to solution preparation.
-
Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of gloves during inspection.
-
If the package is compromised, implement spill control procedures immediately.
-
-
Storage:
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months), protected from light and under nitrogen.[9]
-
-
Preparation for Weighing and Solution Formulation:
-
Work within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Don all required PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If disposable equipment is not available, decontaminate reusable equipment thoroughly after use.
-
-
Weighing the Compound:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a microbalance within the containment device for accurate measurement.
-
-
Solution Preparation:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, shoe covers, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from handling Nafamostat Formate Salt-¹³C₆ is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Ensure all waste containers are properly labeled with the contents.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the handling procedure, emphasizing safety checkpoints.
Caption: Safe handling workflow for Nafamostat Formate Salt-¹³C₆.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
